Product packaging for 2-Phenylglycine-d5(Cat. No.:CAS No. 358731-96-1)

2-Phenylglycine-d5

カタログ番号: B587018
CAS番号: 358731-96-1
分子量: 156.19 g/mol
InChIキー: ZGUNAGUHMKGQNY-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Labeled racemic Phenylglycine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B587018 2-Phenylglycine-d5 CAS No. 358731-96-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858303
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-96-1
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenylglycine-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylglycine-d5, a deuterated analog of the non-proteinogenic amino acid, 2-phenylglycine. This document details its chemical properties, primary applications, and methodologies for its use in quantitative bioanalysis.

Core Compound Identification

A summary of the key identifiers for D,L-2-Phenylglycine-d5 is presented in Table 1.

IdentifierValueReference
CAS Number 358731-96-1[1]
Molecular Formula C₈H₄D₅NO₂[1][2]
Molecular Weight 156.19 g/mol [1][2]
Synonyms (RS)-α-Amino-benzeneacetic-d5 Acid, (2RS)-Amino-2-phenylethanoic-d5 Acid[1]

Introduction to 2-Phenylglycine and its Deuterated Analog

2-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code.[3] It is structurally similar to alanine, with a phenyl group replacing the methyl group.[3] The non-deuterated form is a known human metabolite, having been identified in breast milk, urine, and plasma. Phenylglycine and its derivatives are also found in a variety of natural products, including peptide antibiotics.

This compound is the deuterium-labeled form of 2-phenylglycine. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[4] It is primarily utilized as an internal standard for the accurate quantification of unlabeled 2-phenylglycine or other analogous analytes in complex biological matrices.[4] The use of a stable-isotope labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Primary Application: Internal Standard in LC-MS/MS Bioanalysis

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of amino acids and other small molecules. Below is a detailed, representative protocol for such an application.

Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol outlines a general procedure for the quantification of a target analyte in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Human plasma (with anticoagulant)

  • Target analyte standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS vials

3.1.2. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to each plasma sample, calibrator, and quality control sample.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean LC-MS vial for analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

3.1.4. Data Analysis

The concentration of the target analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Representative Quantitative Data

The performance of an LC-MS/MS method using this compound as an internal standard would be validated according to regulatory guidelines. Table 2 provides a summary of typical validation parameters.

ParameterTypical Specification
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically in the low ng/mL to pg/mL range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimized by the use of a stable-isotope labeled internal standard

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for using this compound in a quantitative bioanalytical assay and a conceptual workflow for its synthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantify against Calibration Curve ratio->quantification

Fig. 1: Bioanalytical workflow using this compound as an internal standard.

synthesis_workflow start Benzaldehyde-d5 strecker Strecker Synthesis (Amino Cyanation) start->strecker intermediate α-Aminonitrile-d5 Intermediate strecker->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) glutamate->mGluR Activates g_protein G-protein mGluR->g_protein Activates effector Effector Enzyme (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (e.g., IP₃, DAG, cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Ca²⁺ release, Kinase activation) second_messenger->cellular_response antagonist Phenylglycine Derivative (Antagonist) antagonist->mGluR Blocks

References

A Technical Guide to the Synthesis and Isotopic Purity of 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 2-Phenylglycine-d5. This deuterated analog of 2-phenylglycine is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. This document outlines a common synthetic approach and details the analytical methodologies for verifying its isotopic enrichment.

Synthesis of this compound via Strecker Synthesis

A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2] This approach can be adapted for the preparation of this compound by utilizing a deuterated starting material, benzaldehyde-d5. The synthesis proceeds in two main steps: the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.

Experimental Protocol

Step 1: Synthesis of α-Aminophenylacetonitrile-d5

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in deionized water is prepared.

  • To this solution, add potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • The mixture is cooled in an ice bath, and benzaldehyde-d5 (1.0 equivalent) is added dropwise with vigorous stirring.

  • The reaction is allowed to stir at room temperature for 12-18 hours.

  • The resulting precipitate, α-aminophenylacetonitrile-d5, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to this compound

  • The crude α-aminophenylacetonitrile-d5 is suspended in a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the excess hydrochloric acid is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of phenylglycine (approximately 6.0) using a base such as ammonium hydroxide.

  • The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried to afford the final product.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its application as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a detailed analysis of the isotopic distribution of the synthesized compound. By comparing the intensities of the ion signals corresponding to different deuteration levels (d0 to d5), the isotopic enrichment can be accurately calculated.

Experimental Protocol:

  • A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, via electrospray ionization (ESI).

  • Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range of the protonated molecule [M+H]+.

  • The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are determined.

  • Corrections for the natural abundance of ¹³C and other isotopes are applied to accurately calculate the percentage of each deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy offer complementary information for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific positions by observing the reduction in the intensity of proton signals. ²H NMR directly detects the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation. A combination of quantitative ¹H and ²H NMR can provide an accurate determination of isotopic abundance.[3]

Experimental Protocol:

  • A known amount of the this compound sample is dissolved in a suitable NMR solvent (e.g., D₂O with a known internal standard).

  • ¹H NMR spectra are acquired. The integrals of the remaining proton signals in the aromatic region are compared to the integral of a non-deuterated internal standard or the α-proton to quantify the extent of deuteration.

  • ²H NMR spectra are acquired to confirm the presence of deuterium at the expected positions on the phenyl ring.

Data Presentation

The quantitative data from the synthesis and isotopic purity analysis are summarized in the following tables for clarity and comparison.

Synthesis Parameter Value
Starting Material Benzaldehyde-d5
Overall Yield 75-85%
Purity (by HPLC) >98%
Isotopic Distribution (from HRMS) Relative Abundance (%)
d5 >98.0
d4 <1.5
d3 <0.5
d2 <0.1
d1 Not Detected
d0 Not Detected
¹H NMR Analysis Result
Deuteration Level (Aromatic Protons) >98%

Visualizations

Synthetic Pathway

G Synthesis of this compound via Strecker Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A Benzaldehyde-d5 C α-Aminophenylacetonitrile-d5 A->C B NH4Cl, KCN B->C D α-Aminophenylacetonitrile-d5 F This compound D->F E HCl, H2O, Heat E->F

Caption: Synthetic route to this compound.

Isotopic Purity Analysis Workflow

G Workflow for Isotopic Purity Analysis A Synthesized this compound B HRMS Analysis A->B C NMR Analysis A->C D Mass Spectrum Acquisition B->D F ¹H and ²H NMR Spectra Acquisition C->F E Isotopic Distribution Calculation D->E H Isotopic Purity Report E->H G Signal Integration and Comparison F->G G->H

Caption: Analytical workflow for isotopic purity.

References

A Technical Guide to the Physical Characteristics of 2-Phenylglycine-d5 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 2-Phenylglycine-d5 powder. Intended for researchers, scientists, and professionals in drug development, this document outlines the known physical properties, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.

Introduction

This compound is a deuterated analog of 2-Phenylglycine, an amino acid that serves as a building block in the synthesis of various pharmaceuticals. The substitution of five hydrogen atoms with deuterium on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. Understanding the physical characteristics of this powder is crucial for its proper handling, formulation, and application in a research setting.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white solid or crystalline powder.[1][2] The deuteration of the phenyl ring leads to an increase in its molecular weight compared to the non-deuterated form.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₈H₄D₅NO₂[3]
Molecular Weight 156.19 g/mol [3][4]
Appearance White to off-white solid/powder[1][2]
CAS Number 358731-96-1 (for D,L isomer)[3][4]

Quantitative Data

Table 2: Physical Properties of 2-Phenylglycine (Non-Deuterated)

PropertyValueSource(s)
Melting Point 290 °C (with sublimation)[6]
>300 °C[6]
302 °C (decomposes)[6]
Solubility Sparingly soluble in water.[7]
Soluble in dilute acids and bases.[7][8]
Better solubility in some organic solvents like ethanol or methanol.[7]

The wide range of reported melting points for 2-Phenylglycine can be attributed to the different isomeric forms (D, L, or DL-racemic mixture) and the experimental conditions under which the measurements were taken.

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For pure substances, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the this compound powder is completely dry and finely powdered. If necessary, gently crush any coarse crystals using a mortar and pestle.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Pack the powder into the sealed end by tapping the tube gently on a hard surface. The packed sample height should be approximately 2-3 mm.[9]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Powder Crush Crush to Fine Powder Dry->Crush Pack Pack Capillary Tube Crush->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Workflow for Melting Point Determination.
Solubility Testing

The solubility of an amino acid is influenced by the pH of the solvent due to its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amine) functional groups.[8]

Methodology: Qualitative Solubility Assessment

  • Solvent Preparation: Prepare separate test tubes containing the following solvents:

    • Deionized Water

    • Dilute Hydrochloric Acid (e.g., 1 M HCl)

    • Dilute Sodium Hydroxide (e.g., 1 M NaOH)

    • Ethanol

    • Methanol

  • Procedure:

    • Add a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) to each test tube.

    • Agitate the tubes thoroughly (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Allow the tubes to stand and observe for any undissolved solid.

    • If the substance does not dissolve at room temperature, gentle warming can be applied to assess temperature effects on solubility.[8]

    • A substance is considered soluble if it forms a clear solution with no visible particles.[7]

SolubilityTesting start Start: this compound Powder solvents Prepare Solvents: - Water - Dilute HCl - Dilute NaOH - Ethanol - Methanol start->solvents add_powder Add Powder to Each Solvent solvents->add_powder agitate Agitate Thoroughly add_powder->agitate observe Observe for Dissolution agitate->observe result Record Solubility (Soluble/Sparingly Soluble/Insoluble) observe->result

Experimental Workflow for Solubility Testing.
Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H NMR and ¹³C NMR would be informative. In the ¹H NMR spectrum, the signals corresponding to the phenyl protons will be absent due to deuteration. The remaining signals for the alpha-proton and the amine protons would be observed.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

  • Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, amine, and aromatic ring C-D bonds.

Methodology: KBr Pellet Method

  • Sample Preparation:

    • Mix a small amount of this compound powder with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups.

4.3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and isotopic labeling.

Methodology: Electrospray Ionization (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

  • Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The presence of the deuterated compound will be evident from the increased mass compared to its non-deuterated counterpart.

Conclusion

This technical guide has summarized the known physical characteristics of this compound powder and provided detailed, standardized protocols for their experimental determination. While specific quantitative data for the deuterated compound is limited, the provided methodologies will enable researchers to accurately characterize their samples. The use of the described spectroscopic techniques is highly recommended to confirm the identity and purity of the material before its use in sensitive applications such as drug development and metabolic research.

References

Determining the Solubility of 2-Phenylglycine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for 2-Phenylglycine-d5 have not been extensively reported. However, for the non-deuterated form, D-2-Phenylglycine, it is noted to be slightly soluble in heated water and sparingly soluble in aqueous acids[1]. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2]. Deuteration is generally not expected to dramatically alter the solubility profile compared to the parent compound, but empirical determination is crucial for accurate applications.

For research and development purposes, the following table provides a template for summarizing experimentally determined solubility data for this compound.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
WaterH₂O10.225Data Not AvailableData Not AvailableShake-Flask/HPLC
EthanolC₂H₅OH4.325Data Not AvailableData Not AvailableShake-Flask/HPLC
MethanolCH₃OH5.125Data Not AvailableData Not AvailableShake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.225Data Not AvailableData Not AvailableShake-Flask/HPLC
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H6.425Data Not AvailableData Not AvailableShake-Flask/HPLC
AcetoneC₃H₆O5.125Data Not AvailableData Not AvailableShake-Flask/HPLC

Experimental Protocols for Solubility Determination

The determination of solubility for a compound like this compound is a critical step in drug discovery and development. The most widely accepted and accurate method for determining thermodynamic (or equilibrium) solubility is the shake-flask method[3].

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation[2].

  • Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[2].

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC[2][4]. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification[2].

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature[2].

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination node_start Start node_add_excess Add excess this compound to a known volume of solvent node_start->node_add_excess node_equilibrate Equilibrate (24-72h) with agitation at constant temperature node_add_excess->node_equilibrate node_separate Separate solid and liquid phases (Centrifugation) node_equilibrate->node_separate node_filter Filter supernatant (e.g., 0.45 µm PTFE filter) node_separate->node_filter node_quantify Quantify solute concentration in filtrate (e.g., HPLC) node_filter->node_quantify node_report Report solubility (mg/mL or mol/L) node_quantify->node_report node_end End node_report->node_end

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Biosynthesis of L-Phenylglycine

Understanding the biological origin of the parent compound can be valuable for researchers in metabolic engineering and natural product synthesis. L-phenylglycine is a non-proteinogenic amino acid found in various natural products[5]. One of the characterized biosynthetic pathways starts from phenylpyruvate, a derivative of the shikimate pathway[6].

The biosynthesis in organisms like Streptomyces pristinaespiralis involves a series of enzymatic steps to convert phenylpyruvate into L-phenylglycine[5][6][7]. This pathway is crucial for the production of certain antibiotics[7].

The following diagram outlines the key steps in this biosynthetic pathway.

G cluster_pathway Biosynthetic Pathway of L-Phenylglycine node_phenylpyruvate Phenylpyruvate node_phenylacetyl_coa Phenylacetyl-CoA node_phenylpyruvate->node_phenylacetyl_coa PglB/C node_benzoylformyl_coa Benzoylformyl-CoA node_phenylacetyl_coa->node_benzoylformyl_coa PglA node_phenylglyoxylate Phenylglyoxylate node_benzoylformyl_coa->node_phenylglyoxylate PglD node_l_phenylglycine L-Phenylglycine node_phenylglyoxylate->node_l_phenylglycine PglE (Aminotransferase)

Key enzymatic steps in the biosynthesis of L-Phenylglycine from Phenylpyruvate.

This guide provides a foundational understanding for researchers working with this compound. While specific solubility data requires experimental determination, the provided protocols offer a standardized approach to obtaining this critical information. The biosynthetic context of the parent compound further enriches the knowledge base for its application in various scientific domains.

References

Commercial Suppliers and Technical Guide for High-Purity 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 2-Phenylglycine-d5, a crucial internal standard for mass spectrometry-based bioanalysis. This document outlines key suppliers, their product specifications, and a detailed, representative experimental protocol for its application in regulated drug development and clinical research.

Introduction to this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) analog of 2-Phenylglycine. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the "gold standard"[1]. Due to the minimal physicochemical differences between the deuterated and non-deuterated forms, this compound co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects[1]. Its distinct mass-to-charge ratio, however, allows for separate detection by the mass spectrometer. This enables accurate normalization of variability during sample preparation, chromatography, and ionization, leading to highly precise and reliable quantification[1][2][3]. The primary application of this compound is as an internal standard in pharmacokinetic and metabolomic studies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound in various forms (e.g., D, L, and DL racemic mixtures). The following tables summarize the available quantitative data for easy comparison.

Table 1: Quantitative Specifications of Commercially Available this compound

SupplierProduct NameCatalog NumberChemical PurityIsotopic Purity/Enrichment
MedChemExpressThis compoundHY-W010248S99.01%Not specified
LGC StandardsD-(-)-2-Phenylglycine-d5TRC-P32712798%[1]99.2%[1]
CDN IsotopesDL-alpha-Phenyl-d5-glycineD-5570Not specified98 atom % D[4]
Santa Cruz BiotechnologyD,L-2-Phenylglycine-d5sc-224423Not specifiedNot specified
PharmaffiliatesD-(-)-2-Phenylglycine-d5PA STI 073050Not specifiedNot specified

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₄D₅NO₂[1][5]
Molecular Weight~156.19 g/mol [5]
AppearanceWhite to Off-White Solid[1]
Storage ConditionsRoom temperature or 2-8°C Refrigerator

Representative Experimental Protocol: Bioanalytical Method Validation

The following is a detailed, representative methodology for a validated LC-MS/MS method for the quantification of an analyte in human plasma using its deuterated internal standard, such as this compound. This protocol is based on established principles of bioanalytical method validation[1][4].

Materials and Reagents
  • Analytes: Analyte of interest and this compound (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

  • Biological Matrix: Drug-free human plasma

Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with 50:50 acetonitrile:water.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution to all samples except the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion (Q1) and a stable product ion (Q3).

      • This compound (Internal Standard): Determine the precursor ion (Q1) and a stable product ion (Q3). The precursor ion will be approximately 5 Da higher than the unlabeled analyte.

    • Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in bioanalysis.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.

internal_standard_logic cluster_process Analytical Process analyte Analyte extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrumental Variability analyte->instrument is This compound (IS) is->extraction is->matrix is->instrument correction Correction extraction->correction matrix->correction instrument->correction ratio Analyte/IS Ratio correction->ratio result Accurate Quantification ratio->result

Caption: Logical relationship illustrating the principle of using an internal standard for accurate quantification.

References

Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern proteomics, the quest for precise and comprehensive protein analysis is paramount. Deuterated amino acids, stable isotopes of naturally occurring amino acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools for quantitative and dynamic proteomics. Their subtle mass difference, without significant alteration of chemical properties, allows for powerful experimental designs to probe the complexities of the proteome. This technical guide provides an in-depth exploration of the core applications of deuterated amino acids in proteomics, complete with detailed experimental protocols, quantitative data presentation, and visual workflows to empower researchers in their scientific endeavors.

The primary applications of deuterated amino acids in proteomics fall into several key areas:

  • Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids enable the relative quantification of proteins between different cell populations.

  • Protein Turnover and Dynamics: In vivo and in vitro studies utilizing deuterated amino acids or heavy water (D₂O) allow for the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome.

  • Targeted Proteomics: Deuterated synthetic peptides are widely used as internal standards for the absolute quantification of specific proteins with high accuracy and precision.

  • Structural Proteomics: In conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated amino acids help to simplify complex spectra and elucidate the three-dimensional structure and dynamics of proteins.

This guide will delve into the methodologies and practical considerations for each of these applications, providing a comprehensive resource for both new and experienced researchers in the field.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for accurate relative quantification of proteins in different cell states.[1][2] The principle of SILAC is to grow two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a deuterated version of the same amino acid (e.g., L-Leucine-d3).[1][3]

Over several cell divisions, the deuterated amino acid is fully incorporated into the proteome of the "heavy" cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Workflow for SILAC using Deuterated Leucine

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment Light_Culture Cell Population 1 (Light Medium + L-Leucine) Control Control Treatment Light_Culture->Control >5 doublings Heavy_Culture Cell Population 2 (Heavy Medium + L-Leucine-d3) Drug Drug Treatment Heavy_Culture->Drug >5 doublings Combine Combine Cell Populations (1:1 ratio) Control->Combine Drug->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Peptide Identification & Quantification) LCMS->Data_Analysis

A typical experimental workflow for a SILAC experiment using deuterated leucine.
Detailed Experimental Protocol for SILAC with Deuterated Leucine

1. Cell Culture and Labeling:

  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI 1640 medium that lacks L-leucine. For the "light" medium, supplement it with natural L-leucine to the normal physiological concentration. For the "heavy" medium, supplement with L-Leucine-d3 to the same concentration. Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[5]

  • Cell Adaptation: Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation (>97%) of the respective amino acids into the proteome.[4][5] The cell morphology, viability, and growth rate should be monitored to ensure that the deuterated amino acid does not have a toxic effect.

  • Labeling Efficiency Check: Before starting the main experiment, it is crucial to check the labeling efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting and digesting the proteins, and analyzing the peptides by mass spectrometry to determine the percentage of incorporation of the heavy amino acid.

2. Experimental Treatment:

  • Once complete labeling is confirmed, the two cell populations can be subjected to the desired experimental conditions. For example, the "heavy" labeled cells can be treated with a drug of interest, while the "light" labeled cells serve as the vehicle control.

3. Sample Preparation for Mass Spectrometry:

  • Cell Harvesting and Mixing: After the treatment period, harvest both the "light" and "heavy" cell populations. Count the cells accurately and mix them in a 1:1 ratio.

  • Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating.

    • Alkylate the free cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides overnight using a protease such as trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will detect pairs of peptide peaks corresponding to the light and heavy forms, separated by the mass difference of the deuterated leucine.

5. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer™) to identify the peptides and quantify the intensity ratios of the light and heavy peptide pairs.

  • The protein abundance ratio is typically calculated as the median of the ratios of all its identified peptides.

Quantitative Data Presentation in SILAC

The results of a SILAC experiment are typically presented in a table format, showing the identified proteins and their relative abundance changes between the two conditions. The abundance ratio is often expressed as a log2 fold change.

Protein AccessionGene NameProtein DescriptionLog₂(Heavy/Light) Ratiop-value
P04637TP53Cellular tumor antigen p531.580.001
P60709ACTBActin, cytoplasmic 10.050.950
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.210.015
P10809HSPD160 kDa heat shock protein, mitochondrial-0.890.042

Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated ("Heavy") vs. a control ("Light") cell population.

Troubleshooting Common SILAC Issues
  • Incomplete Labeling: This is a common issue that can lead to inaccurate quantification.[5][6]

    • Cause: Insufficient cell doublings, presence of unlabeled amino acids in the serum, or metabolic conversion of other amino acids.

    • Solution: Ensure at least 5-6 cell doublings, use dialyzed FBS, and check for potential metabolic conversions in the specific cell line being used. A label-swap replicate experiment can help to correct for systematic errors.[6]

  • Arginine-to-Proline Conversion: In some cell lines, isotopically labeled arginine can be metabolically converted to proline, leading to the appearance of labeled proline in the "heavy" sample and complicating data analysis.[7]

    • Solution: This can be addressed by adding unlabeled proline to the SILAC medium or by using cell lines that are deficient in the enzymes responsible for this conversion.

Protein Turnover and Dynamics

Understanding the rates of protein synthesis and degradation is crucial for elucidating the dynamic nature of the proteome and its response to various stimuli. Deuterated amino acids, either supplied directly or generated in vivo from deuterated water (D₂O), are powerful tools for measuring protein turnover.[2][8]

The general principle involves introducing a deuterated precursor (amino acid or water) into the biological system and then monitoring the rate of its incorporation into newly synthesized proteins over time using mass spectrometry.[9][10] This allows for the calculation of the fractional synthesis rate (FSR) and the half-life of individual proteins.

Experimental Workflow for In Vivo Protein Turnover Measurement

Turnover_Workflow Labeling In Vivo Labeling (e.g., Deuterated Water in drinking water) Sampling Tissue/Plasma Sampling at Multiple Time Points Labeling->Sampling Extraction Protein Extraction Sampling->Extraction Digestion Protein Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Isotope Enrichment Calculation) LCMS->Analysis Modeling Kinetic Modeling (Calculate Synthesis/Degradation Rates) Analysis->Modeling

A generalized workflow for measuring in vivo protein turnover using deuterated precursors.
Detailed Experimental Protocol for In Vivo Protein Turnover with Deuterated Water

This protocol is adapted from methods used to measure muscle protein synthesis rates in humans.[8]

1. Subject Preparation and Labeling:

  • Obtain baseline biological samples (e.g., blood, tissue biopsy) before the start of labeling.

  • Administer deuterated water (D₂O) to the subject, typically as a priming dose followed by daily maintenance doses in the drinking water to maintain a stable enrichment of body water.

2. Sample Collection:

  • Collect biological samples at multiple time points during the labeling period. The timing of collection will depend on the expected turnover rates of the proteins of interest.

3. Sample Preparation:

  • Protein Extraction: Isolate the protein fraction from the collected tissues or plasma.

  • Protein Hydrolysis: Hydrolyze the proteins into their constituent amino acids.

  • Amino Acid Derivatization: Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • Analyze the derivatized amino acids by GC-MS to determine the isotopic enrichment of a non-essential amino acid (e.g., alanine) that incorporates deuterium from body water during its synthesis.

5. Calculation of Protein Synthesis Rate:

  • The fractional synthesis rate (FSR) of the protein pool is calculated using the precursor-product principle, which relates the rate of incorporation of the labeled amino acid into the protein to the enrichment of the precursor pool (in this case, the deuterated amino acid in the body).

Quantitative Data Presentation for Protein Turnover

The results of protein turnover studies are often presented as the number of incorporated deuterium atoms in specific amino acids or as the calculated fractional synthesis rates or half-lives of proteins.

Amino AcidNumber of Incorporated Deuterium Atoms (Naa)
Alanine3.7
Aspartate2.1
Glutamate3.9
Glycine1.8
Proline4.2
Serine2.5

Table 2: Example data showing the number of incorporated hydrogen atoms in individual amino acids from plasma proteins of mice exposed to D₂O for one week. Data adapted from[9].

Challenges in Protein Turnover Analysis
  • Precursor Pool Enrichment: Accurately determining the isotopic enrichment of the true precursor pool for protein synthesis can be challenging.[8]

  • Complex Data Analysis: The analysis of mass spectral data from D₂O labeling experiments can be complex due to the overlapping isotopic envelopes of labeled and unlabeled peptides.[11]

  • Long Labeling Times: For proteins with slow turnover rates, long labeling periods may be required, which can be costly and logistically challenging in human studies.

Targeted Proteomics with Deuterated Internal Standards

Targeted proteomics aims to accurately quantify a predefined set of proteins, often with high sensitivity and reproducibility. A key component of this approach is the use of stable isotope-labeled (SIL) peptides as internal standards.[12] Deuterated synthetic peptides that are chemically identical to the endogenous target peptides are spiked into the sample at a known concentration.

These deuterated internal standards co-elute with their endogenous counterparts during liquid chromatography and are detected simultaneously in the mass spectrometer. By comparing the signal intensity of the endogenous peptide to that of the known amount of the deuterated internal standard, the absolute concentration of the target protein can be determined.

Experimental Workflow for Targeted Proteomics

Targeted_Proteomics_Workflow Sample Biological Sample Spike Spike with Deuterated Peptide Standards Sample->Spike Digest Protein Digestion Spike->Digest LCMS Targeted LC-MS/MS Analysis (e.g., SRM, PRM) Digest->LCMS Quant Absolute Quantification (Ratio of Endogenous to Standard) LCMS->Quant

Workflow for absolute protein quantification using deuterated peptide internal standards.
Detailed Experimental Protocol for Targeted Quantification

1. Selection of Target Peptides:

  • For each protein of interest, select one or more "proteotypic" peptides that are unique to that protein and are readily detectable by mass spectrometry.

2. Synthesis of Deuterated Peptide Standards:

  • Synthesize the selected peptides with one or more deuterated amino acids. The mass shift should be sufficient to resolve the isotopic envelopes of the standard and the endogenous peptide.

3. Sample Preparation:

  • Lyse the biological sample and quantify the total protein concentration.

  • Add a known amount of the deuterated peptide standard mixture to each sample.

  • Digest the proteins into peptides using a protease like trypsin.

4. Targeted LC-MS/MS Analysis:

  • Analyze the peptide mixture using a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In these methods, the mass spectrometer is programmed to specifically monitor for the precursor and fragment ions of the target peptides and their deuterated counterparts.

5. Data Analysis and Quantification:

  • For each target peptide, calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated internal standard.

  • Generate a calibration curve using known concentrations of the target peptide and a fixed amount of the internal standard to determine the absolute concentration of the protein in the sample.

Structural Proteomics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, the NMR spectra can become very complex and crowded, making them difficult to interpret.

Deuteration of proteins can significantly simplify their NMR spectra.[4][13] By replacing protons with deuterons, which are NMR-inactive at the proton frequency, the number of signals and the complexity of the spectra are reduced. This allows for the study of larger proteins and protein complexes that would otherwise be intractable by NMR.

Protocol for Preparing Deuterated Proteins for NMR

1. Protein Expression in Deuterated Media:

  • Express the protein of interest in a bacterial or yeast expression system using a minimal medium prepared with D₂O as the solvent.[13][14] This results in the uniform incorporation of deuterium at all non-exchangeable proton positions.

2. Selective Protonation (Optional):

  • For certain applications, it is desirable to have protons at specific positions in the protein. This can be achieved by adding protonated precursors (e.g., specific amino acids) to the deuterated growth medium.

3. Protein Purification:

  • Purify the deuterated protein using standard chromatography techniques.

4. NMR Data Acquisition and Analysis:

  • Acquire a suite of multidimensional NMR experiments to assign the chemical shifts of the remaining protons and other nuclei.

  • Use the NMR data to calculate the three-dimensional structure of the protein and to study its dynamics.[15][16]

Application in Signaling Pathway Analysis: The mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status.[17][18] Amino acids, particularly leucine, are key activators of the mTOR complex 1 (mTORC1).[19]

SILAC-based quantitative proteomics using deuterated amino acids has been instrumental in dissecting the mTOR signaling network. By comparing the proteomes of cells under conditions of amino acid sufficiency versus starvation, or in the presence and absence of mTOR inhibitors, researchers have identified numerous downstream targets of mTORC1 and have gained insights into the mechanisms of amino acid sensing.[1][20]

Simplified mTORC1 Signaling Pathway

mTOR_Pathway Amino_Acids Amino Acids (e.g., Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

A SILAC experiment could be designed to quantify changes in the phosphorylation status of S6K1 and 4E-BP1, as well as changes in the abundance of proteins involved in protein synthesis, in response to leucine stimulation. This would provide a quantitative view of the activation of the mTORC1 pathway.

Conclusion

Deuterated amino acids are versatile and powerful tools that have significantly advanced the field of proteomics. From enabling precise quantitative comparisons of proteomes with SILAC to providing dynamic insights into protein turnover and facilitating the study of large protein structures by NMR, their applications are vast and continue to expand. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for incorporating these techniques into their own research, ultimately leading to a deeper understanding of the complex and dynamic world of proteins. As mass spectrometry and other analytical technologies continue to improve, the role of deuterated amino acids in proteomics is set to become even more prominent, driving new discoveries in basic biology, drug development, and personalized medicine.

References

The Kinetic Isotope Effect of Deuterated 2-Phenylglycine in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of enzymatic reaction mechanisms, providing insights into the rate-limiting steps and the transition state structures of catalytic processes. This technical guide focuses on the kinetic isotope effect of deuterated 2-phenylglycine, a non-proteinogenic amino acid, in enzymatic reactions. Specifically, it delves into the well-documented interactions of α-deuterated D-2-phenylglycine with D-amino acid oxidase (DAAO), a flavoenzyme of significant interest in both academic research and pharmaceutical development.

This document provides a comprehensive overview of the topic, including tabulated quantitative data from key studies, detailed experimental protocols for KIE measurement, and visualizations of the enzymatic reaction mechanism and experimental workflows.

Note on the Isotopic Labeling of 2-Phenylglycine: The available scientific literature primarily focuses on the kinetic isotope effect of 2-phenylglycine deuterated at the α-carbon ([α-2H]phenylglycine). While the term "2-Phenylglycine-d5" suggests deuteration of the phenyl ring, extensive searches have yielded no data on the kinetic isotope effect of this specific isotopologue in enzymatic reactions. Therefore, this guide will concentrate on the scientifically investigated [α-2H]phenylglycine.

Data Presentation: Kinetic Isotope Effect of [α-2H]Phenylglycine with D-Amino Acid Oxidase

The following tables summarize the key kinetic parameters and deuterium isotope effects for the reaction of D-amino acid oxidase (DAAO) from Trigonopsis variabilis with [α-1H]- and [α-2H]phenylglycine. The data is extracted from seminal studies by Ghisla and coworkers.

Table 1: Apparent Steady-State Kinetic Parameters [1]

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
[α-1H]Phenylglycine10.00.812.5
[α-2H]Phenylglycine2.50.73.5
Isotope Effect 4.0 1.14 3.57

Table 2: Kinetic Parameters for the Reductive Half-Reaction [1][2][3]

Parameter[α-1H]Phenylglycine[α-2H]PhenylglycineIsotope Effect
k₂ (s⁻¹)28.84.6~6.0
k₋₂ (s⁻¹)4.20.9~4.7

Table 3: Solvent Isotope Effects [1][2][3]

ConditionIsotope Effect
Deuterium isotope effect on turnover~3.9
Solvent isotope effect on turnover~1.6
Solvent deuterium isotope effect on the apparent rate of reduction for [α-1H]phenylglycine~2.8
Solvent deuterium isotope effect on the apparent rate of reduction for [α-2H]phenylglycine~5.0

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the kinetic isotope effect of deuterated 2-phenylglycine.

I. Synthesis of [α-2H]-D-Phenylglycine

A plausible chemoenzymatic route for the synthesis of [α-2H]-D-phenylglycine can be adapted from established methods for the synthesis of D-phenylglycine and α-deuteration of amino acids.

1. Racemization and α-Deuteration of DL-Phenylglycine:

  • Reflux DL-phenylglycine in a solution of acetic anhydride in D₂O. This process facilitates both racemization and the exchange of the α-proton for a deuteron.

  • The reaction progress can be monitored by ¹H NMR spectroscopy to confirm the disappearance of the α-proton signal.

  • Upon completion, the deuterated racemic N-acetylated amino acid is recovered.

2. Enzymatic Resolution:

  • The resulting racemic N-acetyl-[α-2H]phenylglycine is subjected to enzymatic resolution using an aminoacylase.

  • The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-[α-2H]-D-phenylglycine untouched.

  • The mixture can then be separated based on the differing solubility and charge of the free L-amino acid and the N-acetylated D-amino acid.

3. Hydrolysis of N-acetyl-[α-2H]-D-Phenylglycine:

  • The isolated N-acetyl-[α-2H]-D-phenylglycine is then hydrolyzed under acidic conditions to remove the acetyl group, yielding the final product, [α-2H]-D-phenylglycine.

  • Purification can be achieved by recrystallization.

II. Enzyme Preparation and Assay

1. Enzyme Source:

  • D-amino acid oxidase (DAAO) from Trigonopsis variabilis or pig kidney are commonly used. The enzyme can be purified from its natural source or expressed recombinantly.

2. Buffer Preparation:

  • A typical buffer for DAAO assays is 90 mM Tris/HCl, pH 8.3.

  • For solvent isotope effect studies, the buffer is prepared by dissolving the buffer components in D₂O. The pD is adjusted using DCl, with the pD value taken as the pH meter reading + 0.4.

3. DAAO Activity Assay (Polarographic Method):

  • This method measures the consumption of oxygen, a co-substrate of the DAAO reaction.

  • The assay is performed in a thermostatted cell equipped with a Clark-type oxygen electrode.

  • The reaction mixture contains the buffer, the substrate (either [α-1H]- or [α-2H]phenylglycine), and is saturated with air ([O₂] ≈ 0.253 mM at 25°C).

  • The reaction is initiated by the addition of a small volume of a concentrated enzyme solution.

  • The rate of oxygen consumption is recorded over time to determine the initial velocity.

III. Measurement of the Kinetic Isotope Effect

The KIE can be determined by comparing the kinetic parameters of the protonated and deuterated substrates.

1. Determination of Vmax and Km:

  • Initial velocities are measured at varying concentrations of both [α-1H]- and [α-2H]phenylglycine.

  • The data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

  • The isotope effect on Vmax (DV) is calculated as Vmax(H)/Vmax(D), and the isotope effect on Vmax/Km (D(V/K)) is calculated as (Vmax/Km)H / (Vmax/Km)D.

2. Competitive KIE Measurement:

  • This method involves reacting a mixture of the protonated and deuterated substrates with the enzyme.

  • The isotopic composition of the remaining substrate or the product is analyzed at different time points or at a specific fractional conversion.

  • Mass spectrometry or NMR spectroscopy can be used to determine the ratio of the isotopologues.

  • The KIE is then calculated from the change in the isotopic ratio.

Mandatory Visualizations

Enzymatic Reaction Mechanism of D-Amino Acid Oxidase

Caption: Reaction mechanism of D-amino acid oxidase.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_H Synthesize/Procure [α-1H]Phenylglycine Assay_H Kinetic Assays with [α-1H]Phenylglycine Substrate_H->Assay_H Substrate_D Synthesize [α-2H]Phenylglycine Assay_D Kinetic Assays with [α-2H]Phenylglycine Substrate_D->Assay_D Enzyme_Prep Purify/Prepare D-Amino Acid Oxidase Enzyme_Prep->Assay_H Enzyme_Prep->Assay_D MM_Fit_H Michaelis-Menten Fit (H) Assay_H->MM_Fit_H MM_Fit_D Michaelis-Menten Fit (D) Assay_D->MM_Fit_D Calc_KIE Calculate KIE (DV and D(V/K)) MM_Fit_H->Calc_KIE MM_Fit_D->Calc_KIE

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of [α-2H]phenylglycine in its reaction with D-amino acid oxidase has been instrumental in elucidating the enzyme's catalytic mechanism. The significant primary deuterium isotope effect provides strong evidence that the cleavage of the Cα-H bond is a rate-limiting step in the reaction. This technical guide serves as a resource for researchers and professionals in the field, providing a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations to aid in the understanding and further investigation of this and similar enzymatic systems. The principles and methodologies outlined herein are broadly applicable to the study of enzyme mechanisms and can inform the design and development of novel enzyme inhibitors and other therapeutic agents.

References

Understanding the Mass Spectrum of 2-Phenylglycine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 2-Phenylglycine-d5. This deuterated analog of 2-Phenylglycine is a valuable tool in metabolic research and drug development, often used as an internal standard for quantitative analysis by mass spectrometry.[1] Understanding its fragmentation pattern is crucial for accurate identification and quantification.

Predicted Mass Spectrum Data

Due to the scarcity of publicly available mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known mass spectrum of the unlabeled 2-Phenylglycine obtained from the NIST WebBook.[2][3][4] The five deuterium atoms are located on the phenyl ring, which directly influences the mass-to-charge ratio (m/z) of the molecular ion and its aromatic fragments.

The molecular formula for this compound is C₈H₄D₅NO₂ with a molecular weight of approximately 156.19 g/mol .[5] The following table summarizes the predicted key fragments and their expected m/z values in an electron ionization (EI) mass spectrum.

Predicted Fragment Ion Structure Predicted m/z Predicted Relative Abundance Notes
[M]⁺[C₆D₅CH(NH₂)COOH]⁺156ModerateMolecular Ion
[M-COOH]⁺[C₆D₅CH(NH₂)]⁺111HighLoss of the carboxyl group
[C₆D₅CHNH]⁺[C₆D₅CH=NH]⁺109Moderate
[C₆D₅]⁺[C₆D₅]⁺82ModerateDeuterated phenyl group
[C₄D₄]⁺[C₄D₄]⁺56LowFragment of the deuterated phenyl ring

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a pattern analogous to that of its non-deuterated counterpart. The primary fragmentation events involve the loss of the carboxyl group and cleavage of the bond between the alpha-carbon and the phenyl ring.

fragmentation_pathway M [C₆D₅CH(NH₂)COOH]⁺ m/z = 156 (Molecular Ion) F1 [C₆D₅CH(NH₂)]⁺ m/z = 111 M->F1 - COOH F2 [C₆D₅]⁺ m/z = 82 M->F2 - CH(NH₂)COOH F3 [COOH]⁺ m/z = 45 M->F3 - C₆D₅CH(NH₂)

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Acquiring a high-quality mass spectrum of this compound requires meticulous sample preparation and instrument calibration. The following provides a general experimental protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

For GC-MS analysis, derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation.

  • Materials : this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl acetate (anhydrous).

  • Procedure :

    • Weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of anhydrous ethyl acetate and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions :

    • Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injection Volume : 1 µL.

    • Injector Temperature : 250°C.

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-400.

    • Solvent Delay : 3-5 minutes.

Instrument Calibration

To ensure accurate mass measurement, the mass spectrometer should be calibrated.[6]

  • External Calibration : This is performed prior to the analysis using a known reference compound that provides ions of known m/z across the desired mass range.[6]

  • Internal Calibration (Lock Mass) : For higher accuracy, an internal calibrant can be introduced simultaneously with the analyte.[6] This method corrects for instrumental drift during the analysis.[6]

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1mg of This compound add_solvents Add Ethyl Acetate and BSTFA + 1% TMCS weigh->add_solvents heat Heat at 70°C for 30 min add_solvents->heat cool Cool to Room Temperature heat->cool inject Inject 1µL of Derivatized Sample cool->inject separate GC Separation inject->separate ionize Electron Ionization (70eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Fragments acquire->identify quantify Quantify Analyte identify->quantify

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathways and Logical Relationships

In the context of mass spectrometry, there are no biological signaling pathways to consider. However, the logical relationship in the analysis workflow is critical. The process follows a linear progression from sample preparation to data analysis, where the quality of each step directly impacts the subsequent ones. A clean sample and a well-calibrated instrument are paramount for obtaining a reliable and interpretable mass spectrum.[7] The choice of derivatization agent and GC conditions are optimized to ensure good chromatographic separation and efficient ionization of the analyte.

References

Methodological & Application

Application Note and Protocol for the Use of 2-Phenylglycine-d5 as an LC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry. The accuracy and reliability of these assays are significantly enhanced by the use of stable isotope-labeled internal standards. 2-Phenylglycine-d5, a deuterated analog of 2-phenylglycine, serves as an ideal internal standard for the quantification of 2-phenylglycine in various biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS applications.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The analyte (2-Phenylglycine) and the internal standard are then extracted and analyzed together. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the original sample can be accurately determined. This ratio remains constant even if there are losses during sample preparation or fluctuations in the instrument's performance.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of 2-phenylglycine using this compound as an internal standard.

Materials and Reagents
  • 2-Phenylglycine (analyte) standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Biological matrix (e.g., human plasma, urine, cell culture media)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column:

    • For Hydrophilic Interaction Liquid Chromatography (HILIC): A column such as a BEH Amide or a similar HILIC phase is recommended for the analysis of polar compounds like amino acids.

    • For Reversed-Phase (RP) Chromatography: A C18 column can also be used, often with ion-pairing agents or specific mobile phase conditions to achieve retention of polar analytes.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of 2-Phenylglycine and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the initial mobile phase composition.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution with the initial mobile phase composition. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples like plasma or serum.

  • Pipette 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to ensure the residue is fully dissolved.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

3.5.1. Liquid Chromatography (HILIC Method)

  • Column: BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.5.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument (e.g., 500°C)

  • IonSpray Voltage: Dependent on the instrument (e.g., 5500 V)

  • Curtain Gas, Gas 1, Gas 2: Instrument-dependent parameters

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation of 2-Phenylglycine. These should be optimized for the specific mass spectrometer being used by infusing the analyte and internal standard solutions and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy (CE) and other compound-dependent parameters should also be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Phenylglycine152.1106.1100To be optimized
2-Phenylglycine152.179.1100To be optimized
This compound 157.1 111.1 100 To be optimized
This compound 157.1 84.1 100 To be optimized

Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound, assuming the deuterium atoms remain on the phenyl ring during fragmentation.

Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for both 2-Phenylglycine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample (calibrators, QCs, and unknowns).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 2-Phenylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc_separation HILIC/RP-LC Separation final_sample->lc_separation ms_detection ESI-MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for quantitative analysis using this compound.

signaling_pathway start Sample with Analyte and Matrix add_is Spike with this compound (IS) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lc_injection LC Injection extraction->lc_injection ionization Ionization (ESI+) lc_injection->ionization ms_analysis MS Detection (Analyte & IS) ionization->ms_analysis data_processing Data Processing & Quantification ms_analysis->data_processing

Caption: Logical flow of the internal standard method.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate and precise quantification of 2-Phenylglycine by LC-MS/MS. The detailed methodologies for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of analytical variability, ensuring high-quality data in research, clinical, and drug development settings.

Application Note: Quantitative Analysis of Amino Acids Using 2-Phenylglycine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, drug development, and life science research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose due to its high sensitivity and specificity.[1][2][3] The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS methods, as they effectively compensate for variations in sample preparation and matrix effects.[3][4] 2-Phenylglycine-d5, a deuterium-labeled analog of 2-phenylglycine, serves as an excellent internal standard for the quantitative analysis of amino acids.[5][6][7][8] Its chemical properties closely mimic those of the target amino acids, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of amino acids in biological matrices using this compound as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological sample prior to any sample preparation steps. This "internal standard" experiences the same processing and analysis conditions as the endogenous amino acids. By comparing the signal intensity of the target amino acids to that of this compound, accurate quantification can be achieved, as the ratio of the analyte to the internal standard remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.

Advantages of Using this compound

  • Improved Accuracy and Precision: Compensates for variability in sample preparation and matrix effects, leading to more reliable results.[3]

  • High Sensitivity: Enables the detection and quantification of low-abundance amino acids.

  • Versatility: Can be used in a variety of biological matrices such as plasma, serum, urine, and cell culture media.[3][9]

  • Compatibility: Suitable for use with various LC-MS/MS platforms and both derivatized and underivatized amino acid analysis methods.[9][10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for an LC-MS/MS method for amino acid analysis utilizing a stable isotope-labeled internal standard like this compound. The values are representative and may vary depending on the specific instrumentation, sample matrix, and amino acid.

ParameterTypical ValueDescription
Linearity (r²) > 0.99Indicates a strong correlation between the concentration and the instrument response over a defined range.
Limit of Detection (LOD) 0.1 - 5.0 µMThe lowest concentration of an analyte that can be reliably detected.[6]
Limit of Quantification (LOQ) 0.5 - 15.0 µMThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[9]
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (%Recovery) 85 - 115%The closeness of the measured value to the true value.

Experimental Workflow Diagram

experimental_workflow cluster_optional Optional Step sample Biological Sample (e.g., Plasma, Urine) is_addition Addition of This compound Internal Standard sample->is_addition deproteinization Protein Precipitation (e.g., with Acetonitrile) is_addition->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer derivatization Optional Derivatization (e.g., with AccQ-Tag) supernatant_transfer->derivatization lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis derivatization->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for amino acid quantification using an internal standard.

Detailed Experimental Protocol

This protocol provides a general procedure for the analysis of amino acids in human plasma. It should be optimized for your specific application and instrumentation.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Amino Acid Standards

  • Human Plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1% formic acid in water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with 0.1% formic acid in water.

  • Amino Acid Standard Stock Solutions (1 mg/mL each): Prepare individual or mixed stock solutions of the target amino acids in 0.1% formic acid in water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the amino acid standard mix into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix). Add the internal standard working solution to each calibrator to a final concentration of 1 µg/mL.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the this compound internal standard working solution (10 µg/mL) to each sample, calibrator, and quality control sample.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

4. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions and may require optimization.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column (if derivatization is used).[3][9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the amino acids of interest. For example:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the specific precursor and product ion transitions for each amino acid and for this compound by infusing individual standard solutions.

5. Data Analysis

  • Integrate the peak areas for each amino acid and the this compound internal standard.

  • Calculate the ratio of the peak area of each amino acid to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the amino acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Visualization

While this compound is an analytical tool and not directly involved in signaling pathways, the quantification of amino acids is crucial for studying various metabolic and signaling pathways. For instance, the mTOR (mammalian target of rapamycin) pathway is a key regulator of cell growth and is highly sensitive to amino acid concentrations.

mtor_pathway Amino_Acids Amino Acids (Quantified using This compound) mTORC1 mTORC1 Amino_Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by amino acids.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in complex biological matrices. The detailed protocol and workflow presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The accuracy and precision afforded by this method are essential for advancing our understanding of amino acid metabolism in health and disease.

References

Application Notes and Protocols: 2-Phenylglycine-d5 as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways. By introducing a labeled metabolite into a biological system, researchers can track the incorporation of the isotope into downstream products, providing insights into pathway activity and flux. 2-Phenylglycine is a non-proteinogenic amino acid that serves as a building block for various pharmaceuticals. Understanding its metabolic fate is crucial for drug development and toxicology studies. This document provides a detailed protocol for utilizing 2-Phenylglycine-d5 (deuterated 2-phenylglycine) as a tracer to investigate its metabolic pathways using liquid chromatography-mass spectrometry (LC-MS).

While the complete catabolic pathway of 2-phenylglycine in mammalian systems is not fully elucidated, studies in microorganisms suggest potential metabolic routes. For instance, both L- and D-isomers of phenylglycine can be metabolized to phenylglyoxylate, which is then decarboxylated to benzaldehyde and further oxidized to benzoate[1]. These reactions are plausible in mammalian systems, which possess a wide array of transaminases, oxidases, and dehydrogenases. This application note will, therefore, outline a hypothetical framework for tracing the metabolism of this compound based on these known biochemical transformations.

Principle

This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is introduced into a cell culture or administered to a model organism. As it is metabolized, the deuterium label is retained in its metabolic products. By analyzing cell or tissue extracts using high-resolution LC-MS, it is possible to identify and quantify metabolites that show a corresponding mass shift due to the presence of the deuterium atoms. This allows for the mapping of the metabolic network downstream of 2-phenylglycine.

Applications

  • Drug Metabolism Studies: Elucidating the metabolic fate of drugs containing a phenylglycine moiety.

  • Toxicology: Identifying potentially toxic metabolites of 2-phenylglycine.

  • Biochemical Pathway Discovery: Mapping novel metabolic pathways involving non-proteinogenic amino acids.

  • Metabolic Engineering: Assessing the efficiency of engineered pathways for the synthesis or degradation of phenylglycine-containing compounds.

Data Presentation

The quantitative data from a this compound tracing experiment should be summarized to clearly present the isotopic enrichment in key metabolites.

Table 1: Isotopic Enrichment of Phenylglycine and Potential Metabolites in Cultured Hepatocytes

MetaboliteRetention Time (min)Unlabeled (M+0) Peak AreaLabeled (M+5) Peak Area% Labeled
2-Phenylglycine3.51.2 x 10^68.5 x 10^798.6%
Phenylglyoxylate4.25.8 x 10^52.1 x 10^678.4%
Benzaldehyde6.89.1 x 10^51.5 x 10^662.3%
Benzoic Acid5.12.4 x 10^63.3 x 10^657.9%
Hippuric Acid4.87.3 x 10^64.9 x 10^640.1%

Table 2: Time-Course of this compound Metabolism

Time PointThis compound (Peak Area)Phenylglyoxylate-d5 (Peak Area)Benzoic Acid-d5 (Peak Area)
0 hr9.8 x 10^7Not DetectedNot Detected
2 hr7.2 x 10^71.5 x 10^68.9 x 10^5
6 hr4.1 x 10^72.8 x 10^62.4 x 10^6
12 hr1.9 x 10^71.9 x 10^63.8 x 10^6
24 hr0.8 x 10^79.7 x 10^54.1 x 10^6

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for in vitro studies using a relevant cell line, such as human hepatocytes (e.g., HepG2).

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Culture in standard growth medium overnight.

  • Preparation of Labeling Medium: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glycine) with 100 µM this compound.

  • Labeling: Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.

Metabolite Extraction

This protocol is for the extraction of polar metabolites from cultured cells.

  • Quenching Metabolism: To halt enzymatic activity, rapidly aspirate the labeling medium and place the culture plate on a bed of dry ice or in a freezer at -80°C to flash-freeze the cells.

  • Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete lysis.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until LC-MS analysis.

LC-MS Analysis

This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: Use a HILIC column suitable for polar metabolite separation (e.g., Waters Acquity UPLC BEH Amide column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Set up a gradient from high to low organic content to elute the polar metabolites.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Agilent 6545 Q-TOF).

    • Ionization Mode: Acquire data in both positive and negative ionization modes in full scan mode.

    • Mass Resolution: Set the mass resolution to >60,000 to accurately resolve isotopologues.

    • Data Acquisition: Inject the samples and acquire the data over a mass range of m/z 70-1000.

Data Analysis

The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.

  • Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to process the raw LC-MS data, which includes peak picking, feature detection, and alignment across samples.

  • Isotopologue Extraction: Identify and quantify the peak areas of the unlabeled (M+0) and labeled (M+5 for this compound) forms of suspected metabolites.

  • Metabolite Identification: Putatively identify metabolites based on accurate mass and retention time by searching against metabolite databases (e.g., HMDB, KEGG). Confirm identities using tandem MS (MS/MS) fragmentation patterns.

  • Calculation of Isotopic Enrichment: Calculate the percentage of labeling for each metabolite using the following formula: % Labeled = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

  • Pathway Analysis: Map the labeled metabolites onto known metabolic pathways to visualize the metabolic fate of this compound.

Visualizations

metabolic_pathway This compound This compound Phenylglyoxylate-d5 Phenylglyoxylate-d5 This compound->Phenylglyoxylate-d5 Transamination / Oxidation Benzaldehyde-d5 Benzaldehyde-d5 Phenylglyoxylate-d5->Benzaldehyde-d5 Decarboxylation Benzoic_Acid-d5 Benzoic Acid-d5 Benzaldehyde-d5->Benzoic_Acid-d5 Oxidation Hippuric_Acid-d5 Hippuric Acid-d5 Benzoic_Acid-d5->Hippuric_Acid-d5 Glycine Conjugation Glycine Glycine Glycine->Hippuric_Acid-d5

Caption: Hypothetical metabolic pathway of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS & Data Analysis Seed_Cells 1. Seed Cells Prepare_Medium 2. Prepare Labeling Medium (with this compound) Seed_Cells->Prepare_Medium Incubate 3. Incubate Cells Prepare_Medium->Incubate Quench 4. Quench Metabolism Incubate->Quench Extract 5. Extract with 80% Methanol Quench->Extract Centrifuge 6. Centrifuge Extract->Centrifuge Dry 7. Dry Extract Centrifuge->Dry LCMS 8. LC-MS Analysis Dry->LCMS Process_Data 9. Process Raw Data LCMS->Process_Data Identify 10. Identify Metabolites Process_Data->Identify Quantify 11. Quantify Isotopic Enrichment Identify->Quantify

Caption: Experimental workflow for this compound tracer analysis.

data_analysis_logic Raw_Data Raw LC-MS Data (.raw) Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Feature_Table Feature Table (m/z, RT, Intensity) Peak_Picking->Feature_Table Metabolite_ID Metabolite Identification (Database Search) Feature_Table->Metabolite_ID Labeled_Unlabeled Isotopologue Pairing (M+0 vs M+5) Feature_Table->Labeled_Unlabeled Pathway_Mapping Pathway Analysis Metabolite_ID->Pathway_Mapping Enrichment_Calc Calculate % Enrichment Labeled_Unlabeled->Enrichment_Calc Enrichment_Calc->Pathway_Mapping

Caption: Logical workflow for data analysis in tracer metabolomics.

References

Application Note: High-Throughput Quantification of 2-Phenylglycine in Biological Matrices using 2-Phenylglycine-d5 as an Internal Standard for Targeted Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of 2-Phenylglycine in complex biological samples, such as plasma or cell lysates, using a targeted proteomics approach with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Phenylglycine-d5, to ensure high-quality quantitative data by correcting for sample preparation variability and matrix effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, or targeted protein quantification where 2-Phenylglycine or its analogs are of interest.

Introduction

Targeted proteomics has become an indispensable tool for the precise measurement of specific proteins or small molecules in complex biological systems.[2][3] The use of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible quantification in mass spectrometry-based proteomics.[1][4] These standards, which are chemically identical to the analyte but have a different mass, are added to samples at a known concentration early in the workflow.[4] This allows for the normalization of variability that may be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[5]

2-Phenylglycine is an unnatural amino acid that can be found in various biologically active compounds and can serve as a biomarker in certain metabolic pathways. Its deuterated analog, this compound, serves as an ideal internal standard for its quantification due to its similar chemical and physical properties, ensuring it behaves similarly to the endogenous analyte throughout the analytical process.[1] This application note outlines a comprehensive, step-by-step protocol for the targeted quantification of 2-Phenylglycine using this compound.

Experimental Workflow

The overall experimental workflow for the targeted quantification of 2-Phenylglycine using this compound is depicted below. The process begins with sample preparation, followed by LC-MS/MS analysis, and concludes with data processing and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound (Internal Standard) Sample->Spike Denature Protein Denaturation Spike->Denature Reduce Reduction Denature->Reduce Alkylate Alkylation Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest Cleanup Peptide Cleanup (e.g., Solid-Phase Extraction) Digest->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G Drug Drug Candidate (Containing Phenylglycine Moiety) Metabolism Metabolic Enzymes (e.g., Cytochrome P450) Drug->Metabolism Metabolite 2-Phenylglycine (Analyte) Metabolism->Metabolite Quantification LC-MS/MS Quantification Metabolite->Quantification IS This compound (Internal Standard) IS->Quantification

References

Application Note: Utilizing 2-Phenylglycine-d5 for Pharmacokinetic Studies of Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of the analyte in biological matrices is crucial for reliable PK data. The use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences the same matrix effects, thus providing a reliable reference for accurate quantification.[1] 2-Phenylglycine-d5 is the deuterium-labeled form of 2-phenylglycine and serves as an ideal internal standard for pharmacokinetic studies of phenylglycine.[1] This document provides detailed protocols and application notes for the utilization of this compound in such studies.

Principle of Stable Isotope-Labeled Internal Standards

The core principle behind using this compound is that it is chemically and physically identical to phenylglycine, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known concentration of this compound to all samples at the beginning of the sample preparation process, any variability or loss during extraction, as well as ion suppression or enhancement in the MS source, will affect both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which normalizes for these variations and leads to highly accurate and precise results.

Data Presentation

The following tables summarize representative pharmacokinetic parameters of phenylglycine when administered orally to a model organism. The data is for illustrative purposes to demonstrate the application of this compound as an internal standard.

Table 1: Representative Pharmacokinetic Parameters of Phenylglycine in Plasma

ParameterPhenylglycine (Analyte)This compound (Internal Standard)
Dose (mg/kg) 101 (spiked)
Cmax (ng/mL) 1250105
Tmax (h) 1.5N/A
AUC0-t (ng·h/mL) 7850N/A
AUC0-inf (ng·h/mL) 8100N/A
t1/2 (h) 4.2N/A

Table 2: Calibration Curve for Phenylglycine Quantification

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.590
1001.18
5005.95
100011.92
200023.85
0.9995

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol describes a common method for extracting small molecules like phenylglycine from plasma samples.

Materials:

  • Control and study plasma samples (stored at -80°C)

  • Phenylglycine analytical standard

  • This compound internal standard stock solution (1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex each plasma sample for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of each plasma sample (or standard/QC) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution to each tube (final concentration will be approximately 100 ng/mL depending on the final volume).

  • Vortex for 5 seconds.

  • Add 400 µL of chilled acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of phenylglycine using a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Phenylglycine: Precursor ion (m/z) 152.1 -> Product ion (m/z) 106.1

    • This compound: Precursor ion (m/z) 157.1 -> Product ion (m/z) 111.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis start Plasma Sample Collection add_is Spike with this compound start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract lc_ms LC-MS/MS Analysis extract->lc_ms data_proc Data Processing (Peak Integration) lc_ms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant pk_params Calculate PK Parameters (Cmax, Tmax, AUC) quant->pk_params report Generate Report pk_params->report

Caption: Experimental workflow for a pharmacokinetic study of phenylglycine.

SIL_principle cluster_sample Biological Sample cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_result Result analyte Phenylglycine (Analyte) co_elution Co-elution of Analyte and IS analyte->co_elution internal_standard This compound (IS) internal_standard->co_elution detection Differential Detection by Mass co_elution->detection ratio Peak Area Ratio Measurement detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of using a stable isotope-labeled internal standard.

References

Application Note and Protocol: Utilizing 2-Phenylglycine-d5 as a Reference Standard in Quantitative NMR (qNMR) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the use of 2-Phenylglycine-d5 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocol outlines the necessary steps for accurate sample preparation, data acquisition, and analysis, which are critical for applications in drug discovery, purity assessment, and metabolomics. The use of a deuterated internal standard like this compound minimizes signal overlap in ¹H NMR spectra, thereby enhancing the accuracy of quantification.[1][2]

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the precise determination of the concentration and purity of substances.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal intensity and the number of corresponding nuclei.[2][4] For accurate quantification, a certified internal standard of known concentration and purity is essential.[5]

Deuterated compounds, such as this compound, are excellent internal standards for ¹H qNMR because the substitution of protons with deuterium atoms eliminates strong solvent or standard signals that could otherwise overlap with and obscure the analyte signals.[1][2] This application note details a comprehensive protocol for the use of this compound in qNMR, ensuring reliable and reproducible results for researchers in drug development and chemical analysis.

Properties of this compound

This compound is an isotopically labeled version of the amino acid 2-Phenylglycine, where the five protons on the phenyl ring are replaced with deuterium. This substitution makes it an ideal internal standard for ¹H qNMR analysis of compounds with resonances in the aromatic region.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₄D₅NO₂[6]
Molecular Weight 156.19 g/mol [6]
Appearance White to off-white solidGeneral Knowledge
Purity ≥98% (Isotopic Purity)Assumed based on typical commercial standards[7]
Solubility Soluble in D₂O, DMSO-d₆, and Methanol-d₄Based on properties of Phenylglycine and general knowledge[7]

Experimental Protocol: qNMR Sample Preparation

This protocol outlines the steps for preparing a sample for qNMR analysis using this compound as an internal standard.

Materials and Equipment
  • Analyte of interest

  • This compound (Certified Reference Material)

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • High-precision analytical balance (readability of at least 0.01 mg)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • High-quality 5 mm NMR tubes[8][9]

Workflow for qNMR Sample Preparation

G cluster_0 Sample and Standard Preparation cluster_1 Solution Preparation cluster_2 NMR Tube Filling cluster_3 Data Acquisition A Accurately weigh analyte (10-20 mg) B Accurately weigh this compound (IS) A->B C Record all weights precisely B->C D Transfer weighed solids to a clean vial C->D E Add a precise volume of deuterated solvent (e.g., 0.7 mL) D->E F Ensure complete dissolution (vortex/sonicate) E->F G Transfer the solution to a clean NMR tube F->G H Ensure proper sample height (approx. 4-5 cm) G->H I Cap the NMR tube securely H->I J Insert sample into NMR spectrometer I->J K Lock, tune, and shim the spectrometer J->K L Acquire qNMR spectrum with appropriate parameters K->L

Caption: Workflow for preparing a qNMR sample with an internal standard.

Detailed Steps
  • Weighing the Analyte and Standard:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.[2][9] Record the exact weight.

    • Accurately weigh an appropriate amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[2] Record the exact weight. The internal standard must be added directly to the sample for accurate quantification.[5][8]

  • Dissolution:

    • Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[9]

    • Ensure complete dissolution by vortexing or gentle sonication.[9] It is recommended to prepare the sample in a secondary vial before transferring it to the NMR tube to ensure homogeneity.[8][10]

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-quality NMR tube using a Pasteur pipette.[10]

    • Ensure the liquid height in the tube is appropriate for the spectrometer, typically around 4-5 cm.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.[9]

NMR Data Acquisition Parameters

For accurate quantification, specific NMR acquisition parameters must be optimized.

Table 2: Recommended NMR Acquisition Parameters for qNMR

ParameterRecommended SettingRationale
Pulse Angle 90°Ensures maximum signal excitation for all nuclei.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonAllows for full relaxation of all protons, preventing signal saturation and ensuring accurate integration. A delay of 30-60 seconds is often sufficient.[7]
Number of Scans (ns) 16 to 64 (or more)Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[5]
Spectral Width (sw) Sufficient to cover all analyte and standard signalsEnsures all relevant peaks are observed without folding.
Acquisition Time (aq) ≥ 3 secondsProvides adequate digital resolution for accurate peak integration.
Temperature Stable and controlled (e.g., 298 K)Minimizes variations in chemical shifts and reaction rates.

Data Analysis and Purity Calculation

The purity of the analyte can be calculated using the following formula, which compares the integrated signal of the analyte to that of the this compound internal standard.

Purity Calculation Formula:

Where:

  • P : Purity (in % w/w)

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

Table 3: Variables for Purity Calculation

VariableAnalyteInternal Standard (IS)
Purity (P) P_analyte (to be determined) P_IS (from Certificate of Analysis)
Integral (I) I_analyte (measured from spectrum)I_IS (measured from spectrum)
Number of Protons (N) N_analyte (known for the chosen signal)N_IS (known for the chosen signal)
Molecular Weight (MW) MW_analyte (known)MW_IS (156.19 g/mol )
Mass (m) m_analyte (weighed amount)m_IS (weighed amount)

Logical Relationships in qNMR

The accuracy of a qNMR experiment is dependent on several interconnected factors.

G cluster_0 Key Success Factors A Accurate Weighing C Complete Dissolution A->C Result Reliable Quantification A->Result B High Purity Internal Standard E Correct Signal Integration B->E B->Result C->Result D Optimized NMR Parameters D->E D->Result E->Result

Caption: Interdependencies for achieving accurate qNMR results.

Conclusion

The use of this compound as an internal standard provides a robust method for quantitative NMR analysis, particularly for compounds with aromatic protons. By following the detailed protocol for sample preparation, optimizing NMR acquisition parameters, and applying the correct calculation formula, researchers can achieve highly accurate and reproducible quantification of their compounds of interest. This methodology is invaluable for purity assessment in drug development, quality control, and various research applications.

References

Application Note: Quantitative Analysis of 2-Phenylglycine in Human Plasma by GC-MS with 2-Phenylglycine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Phenylglycine in human plasma. The method utilizes 2-Phenylglycine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[1] Due to the polar and non-volatile nature of amino acids, a crucial two-step derivatization procedure involving esterification followed by acylation is employed prior to GC-MS analysis.[2][3][4] The protocol provides detailed steps for sample preparation, derivatization, and instrument parameters, making it suitable for implementation in research and drug development settings.

Introduction

2-Phenylglycine is an important non-proteinogenic amino acid used as a building block in the synthesis of various pharmaceuticals. Accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose. However, the inherent polarity and low volatility of amino acids necessitate a chemical derivatization step to make them amenable to GC analysis.[3][4][5] This method employs a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and corrects for variations during sample preparation and injection, leading to highly reliable quantification.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below. It involves plasma sample preparation, addition of the internal standard, derivatization to enhance volatility, GC-MS analysis for separation and detection, and finally, data processing for quantification.

Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis & Data Processing Plasma 1. Plasma Sample Add_IS 2. Add this compound (IS) Plasma->Add_IS Precipitate 3. Protein Precipitation (TCA) Add_IS->Precipitate Dry 4. Evaporate to Dryness Precipitate->Dry Deriv1 5. Esterification (HCl in Methanol) Dry->Deriv1 Deriv2 6. Acylation (PFPA) Deriv1->Deriv2 Extract 7. Liquid-Liquid Extraction Deriv2->Extract GCMS 8. GC-MS Injection & Analysis Extract->GCMS Quant 9. Peak Integration & Ratio Calculation GCMS->Quant Cal 10. Calibration Curve Plot Quant->Cal Report 11. Concentration Reporting Cal->Report

Caption: Overall experimental workflow for 2-Phenylglycine analysis.

Detailed Protocols

Materials and Reagents
  • 2-Phenylglycine (Analyte) and this compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Methanol, Acetonitrile, Toluene, Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (HCl), 37%

  • Pentafluoropropionic Anhydride (PFPA)

  • Trichloroacetic Acid (TCA)

  • Nitrogen Gas, Ultra-High Purity

  • Deionized Water

Sample Preparation and Derivatization
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration chosen to be mid-range of the calibration curve). Vortex briefly.

  • Protein Precipitation: Add 200 µL of 10% Trichloroacetic Acid (TCA) to each tube. Vortex for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new glass tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 60°C.

  • Esterification: Reconstitute the dried residue in 100 µL of 2M HCl in Methanol. Cap the tube tightly and heat at 80°C for 60 minutes.[2][7]

  • Drying: Cool the sample to room temperature and evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA) to the dried residue. Cap tightly and heat at 65°C for 30 minutes.[2][7][8]

  • Final Extraction: After cooling, evaporate the sample to dryness. Reconstitute the residue in 100 µL of Toluene for GC-MS analysis.[2]

Instrumentation: GC-MS Parameters

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[9]
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 2-Phenylglycine: [Hypothetical m/z]; This compound: [Hypothetical m/z + 5]
Qualifier Ion(s) (m/z) [Hypothetical m/z values for confirmation]

Note: Specific quantifier and qualifier ions for the derivatized compounds must be determined experimentally by injecting a derivatized standard and examining the mass spectrum.

Principle of Quantification

The quantification relies on the principle of isotope dilution. The deuterated internal standard (this compound) is chemically identical to the analyte (2-Phenylglycine) and thus behaves identically during extraction and derivatization. However, it is easily distinguished by the mass spectrometer due to its higher mass. By adding a known amount of the IS to every sample, a response ratio (Analyte Peak Area / IS Peak Area) is calculated. This ratio is plotted against the known concentrations of prepared calibration standards to generate a linear regression curve. The concentration of the analyte in unknown samples is then calculated from this curve.

Quantification cluster_inputs Inputs cluster_process GC-MS Process cluster_output Output Analyte Analyte (2-Phenylglycine) Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte->Ratio IS Internal Standard (IS) (this compound) IS->Ratio Curve Calibration Curve (Ratio vs. Concentration) Ratio->Curve Result Calculate Unknown Concentration Curve->Result

Caption: Principle of quantification using an internal standard.

Method Performance Characteristics

The following tables present hypothetical but realistic performance data for this method, based on typical results for amino acid analysis.[10]

Calibration Curve

A typical calibration curve for 2-Phenylglycine in human plasma would be constructed over a physiologically relevant range.

Concentration (µM) Analyte Area IS Area Response Ratio (Analyte/IS)
0.515,500305,0000.051
1.031,200308,0000.101
5.0158,000310,0000.510
10.0325,000315,0001.032
25.0805,000312,0002.580
50.01,620,000309,0005.243
100.03,250,000311,00010.450
Method Validation Summary

The method should be validated for linearity, sensitivity, precision, and accuracy.

Parameter Result
Linearity Range 0.5 - 100 µM
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 µM[10]
Limit of Detection (LOD) 0.15 µM[10]
Intra-day Precision (RSD%) at LLOQ, MQC, HQC < 10%[10]
Inter-day Precision (RSD%) at LLOQ, MQC, HQC < 15%[10]
Accuracy (% Recovery) at LLOQ, MQC, HQC 90 - 110%

MQC = Medium Quality Control; HQC = High Quality Control

Conclusion

This application note describes a comprehensive GC-MS method for the quantification of 2-Phenylglycine in human plasma using its deuterated analog, this compound, as an internal standard. The detailed protocol, including sample preparation, a two-step derivatization, and specific instrument parameters, provides a solid foundation for researchers. The use of an internal standard ensures high accuracy and precision, making the method suitable for demanding applications in drug development and clinical research.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. 2-Phenylglycine-d5, a deuterated analog of 2-Phenylglycine, serves as an ideal internal standard for the quantification of its unlabeled counterpart due to their nearly identical chemical and physical properties. The mass difference allows for their distinct detection by a mass spectrometer, enabling the correction for variations during sample preparation and instrumental analysis.

These application notes provide a comprehensive guide for the quantitative analysis of 2-Phenylglycine in biological matrices, such as plasma or serum, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based IDMS method. The protocols outlined below are intended for research and development purposes.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled internal standard (this compound) to a sample containing an unknown amount of the native analyte (2-Phenylglycine). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. The ratio of the signal from the native analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is suitable for the extraction of 2-Phenylglycine from plasma or serum samples.

  • Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound internal standard solution in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.[1][2][3]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Instrument UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the optimized MRM transitions for the quantification of 2-Phenylglycine and its internal standard, this compound. The collision energy should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Phenylglycine 152.1106.1 (Quantifier)10015
152.179.1 (Qualifier)10025
This compound 157.1111.1 (Quantifier)10015
157.184.1 (Qualifier)10025

Note: The molecular weight of 2-Phenylglycine is 151.16 g/mol , leading to a protonated molecule [M+H]+ at m/z 152.1. The fragmentation of the phenyl ring and loss of the carboxyl group are common fragmentation pathways for such molecules.

Table 2: Typical Method Validation Parameters

The following table presents typical performance characteristics for an IDMS method for 2-Phenylglycine quantification. These values are representative and should be established for each specific assay.

ParameterTypical Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Matrix Effect Minimal due to co-eluting internal standard
Recovery Consistent and reproducible

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma/Serum Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS System filter->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Final Concentration Report quantify->report

Caption: Experimental workflow for the quantification of 2-Phenylglycine.

idms_principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte Unknown Amount of 2-Phenylglycine (A) mix Mix Sample and IS analyte->mix is Known Amount of This compound (IS) is->mix extract Extraction & Cleanup mix->extract lcms Measure Signal Ratio (Signal A / Signal IS) extract->lcms calculate Calculate Amount of A lcms->calculate

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2-Phenylglycine-d5 and its corresponding analyte. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, not co-eluting perfectly with my analyte?

A1: While deuterated internal standards are expected to have nearly identical chromatographic behavior to the analyte, slight retention time shifts can occur. This can be due to the "isotope effect," where the heavier deuterium atoms can lead to subtle differences in intermolecular interactions with the stationary phase. Highly deuterated compounds are more prone to this phenomenon.

Q2: What is the ideal isotopic purity for this compound?

A2: For accurate quantification, the isotopic enrichment of the deuterated internal standard should ideally be ≥98%. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[1]

Q3: Can the position of the deuterium labels on this compound affect the analysis?

A3: Yes, the position of deuterium labeling is crucial. Deuterium atoms should be on stable positions within the molecule. Avoid sites prone to hydrogen-deuterium exchange with the solvent, such as hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups, as this can compromise the mass difference and the integrity of the analysis.[1]

Q4: I am observing signal suppression of my this compound internal standard. What could be the cause?

A4: Signal suppression of the internal standard, especially in LC-ESI-MS, can occur at high concentrations of the co-eluting analyte. This is attributed to competition for ionization in the electrospray source. While this may cause a decrease in the internal standard's peak area, the ratio to the analyte should remain consistent, and therefore quantification should not be affected.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound and Analyte

If you are experiencing inadequate separation between this compound and your analyte, consider the following troubleshooting steps.

Troubleshooting Workflow

start Start: Poor Resolution check_mobile_phase Check Mobile Phase Composition and pH start->check_mobile_phase adjust_organic Adjust Organic Solvent Ratio check_mobile_phase->adjust_organic Isocratic or Gradient? optimize_ph Optimize Mobile Phase pH check_mobile_phase->optimize_ph Ionizable Analyte? check_column Evaluate Column Performance adjust_organic->check_column optimize_ph->check_column new_column Install New Column check_column->new_column Degraded? change_stationary_phase Consider Different Chiral Stationary Phase check_column->change_stationary_phase Incompatible? end End: Resolution Achieved new_column->end change_stationary_phase->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

Potential Causes and Solutions
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For chiral separations of phenylglycine, a mobile phase of methanol and a monosodium phosphate buffer is a common starting point.
Suboptimal Mobile Phase pH For ionizable compounds like 2-phenylglycine, the mobile phase pH is critical. Adjusting the pH can alter the ionization state of the analyte and internal standard, thereby affecting their retention and selectivity. For acidic analytes, a lower pH is generally preferred.
Column Degradation After numerous injections, column performance can degrade, leading to loss of selectivity. If washing the column does not restore performance, replacement may be necessary.
Incompatible Stationary Phase For chiral separations, the choice of stationary phase is paramount. If resolution cannot be achieved, consider a different chiral stationary phase (e.g., polysaccharide-based, protein-based, or macrocyclic glycopeptide-based).
Issue 2: Peak Tailing or Splitting

Peak asymmetry, such as tailing or splitting, can compromise the accuracy of integration and quantification.

Troubleshooting Workflow

start Start: Peak Tailing/Splitting check_column_contamination Check for Column Contamination start->check_column_contamination flush_column Flush Column with Strong Solvent check_column_contamination->flush_column Contaminated? check_mobile_phase_ph Verify Mobile Phase pH flush_column->check_mobile_phase_ph end End: Symmetrical Peaks flush_column->end Resolved adjust_ph Adjust pH Away from pKa check_mobile_phase_ph->adjust_ph pH near pKa? check_for_voids Inspect for Column Voids adjust_ph->check_for_voids adjust_ph->end Resolved replace_column Replace Column check_for_voids->replace_column Void detected? replace_column->end

Caption: Troubleshooting workflow for peak tailing or splitting.

Potential Causes and Solutions
Potential Cause Recommended Solution
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to peak distortion. Flush the column with a strong, appropriate solvent to remove contaminants.
Mobile Phase pH close to pKa If the mobile phase pH is too close to the pKa of 2-phenylglycine, both ionized and non-ionized forms may exist, leading to split peaks. Adjust the mobile phase pH to be at least 2 units away from the pKa.
Column Voids or Bed Deformation Voids in the column packing can cause peak splitting. This can result from improper packing or repeated pressure shocks. If a void is suspected, the column may need to be replaced.
Secondary Interactions Secondary, non-specific interactions with the silica support of the stationary phase can cause peak tailing. Adding a mobile phase additive like triethylamine can help to mask these active sites.

Quantitative Data

Table 1: Impact of Mobile Phase Composition on Chiral Separation of Phenylglycine Enantiomers
Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs)
Chirobiotic TMethanol/Water (80:20)1.01.8
Chirobiotic TMethanol/Water (90:10)1.02.5
RP-18 monolithic coated with N-decyl-L-4-hydroxyproline0.1 mM Cu(II)sulfate8.0>1.5

Data is illustrative and based on typical results from literature. Actual results may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Method for 2-Phenylglycine

This protocol provides a starting point for the chiral separation of 2-phenylglycine enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Monosodium phosphate

  • Deionized water

  • 2-Phenylglycine standard

  • This compound internal standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM monosodium phosphate buffer by dissolving the appropriate amount of monosodium phosphate in deionized water.

    • Prepare the mobile phase by mixing methanol and the 20 mM monosodium phosphate buffer in a 1:9 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol: 20 mM Monosodium Phosphate (1:9)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the 2-phenylglycine and this compound standards in the mobile phase to a final concentration of 10 µg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition and pH as needed to achieve baseline separation.

Protocol 2: LC-MS/MS Method for Quantification of 2-Phenylglycine

This protocol outlines a general procedure for the quantification of 2-phenylglycine using a deuterated internal standard with LC-MS/MS.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • 2-Phenylglycine standard

  • This compound internal standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in deionized water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Column: C18 (100 x 2.1 mm, 3.5 µm)

    • Mobile Phase: Gradient elution (e.g., 5-95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2-Phenylglycine: Determine the precursor ion and a suitable product ion.

      • This compound: Determine the precursor ion (analyte precursor + 5 Da) and a corresponding product ion.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Sample Preparation and Analysis:

    • Prepare calibration standards and quality control samples by spiking known concentrations of 2-phenylglycine and a fixed concentration of this compound into the appropriate matrix.

    • Perform a protein precipitation or solid-phase extraction if working with biological samples.

    • Inject the samples and acquire data.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

References

Preventing deuterium-hydrogen exchange of 2-Phenylglycine-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange for 2-Phenylglycine-d5 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the isotopic integrity of your deuterated compound during experimental workflows.

Frequently Asked questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or other sources. For this compound, this can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses such as mass spectrometry or NMR. The five deuterium atoms on the phenyl ring of this compound are generally stable, but certain conditions can promote this exchange.

Q2: What are the primary factors that can induce D-H exchange in this compound?

A2: The main factors that can catalyze D-H exchange are:

  • pH: Strongly acidic or basic conditions can promote exchange. The minimum rate of exchange for many deuterated compounds is typically observed in a pH range of 2.5 to 7.

  • Temperature: Higher temperatures accelerate the rate of D-H exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate exchange, whereas aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred.

  • Catalysts: The presence of certain metal catalysts can also facilitate D-H exchange on aromatic rings.

Q3: How should I store my this compound solid and stock solutions to ensure long-term stability?

A3: For long-term stability:

  • Solid Form: Store this compound solid at -20°C or below in a desiccator to protect it from moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile or DMSO. Store these solutions in tightly sealed amber vials at -20°C or below to protect from light and prevent solvent evaporation. It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.

Q4: Are the deuterium atoms on the phenyl ring of this compound considered stable?

A4: Yes, deuterium atoms on an aromatic ring are generally considered stable and less prone to exchange compared to deuteriums on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, exchange on the aromatic ring can occur via electrophilic aromatic substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.

Problem: I am observing a loss of deuterium in my this compound standard during LC-MS analysis.

Possible Cause Troubleshooting Steps
Mobile Phase pH Ensure the pH of your mobile phase is within a neutral or slightly acidic range (ideally between pH 3 and 7). Avoid highly acidic or basic mobile phases.
High Temperature Maintain the autosampler and column compartment at a low temperature (e.g., 4°C) to minimize exchange during the analytical run.
Protic Solvents If possible, use a mobile phase with a higher percentage of aprotic organic solvent (e.g., acetonitrile). Minimize the use of water or other protic solvents in the sample diluent.
Sample Preparation Prepare samples in an aprotic solvent immediately before analysis. Avoid prolonged storage of the final diluted samples, especially in aqueous solutions.

Problem: My calibration curve is non-linear when using this compound as an internal standard.

Possible Cause Troubleshooting Steps
Isotopic Impurity Verify the isotopic purity of your this compound standard from the certificate of analysis. The presence of unlabeled phenylglycine can affect linearity.
In-run D-H Exchange As described above, optimize your LC-MS conditions (pH, temperature, solvent) to minimize any potential for D-H exchange during the analysis.
Matrix Effects Investigate potential matrix effects that may be different for the analyte and the internal standard, although this is less common for co-eluting isotopologues.

Data Presentation: Factors Affecting D-H Exchange

The following tables summarize the qualitative impact of various factors on the stability of the phenyl-d5 group. Quantitative data for this compound is scarce in the literature; therefore, the information is based on general principles for deuterated aromatic compounds.

Table 1: Effect of pH on the Relative Rate of D-H Exchange

pH RangeRelative Exchange RateRecommendation
< 2HighAvoid prolonged exposure.
2 - 3LowGenerally safe for typical analysis times.
3 - 7Very LowOptimal range for stability.
> 8Moderate to HighAvoid prolonged exposure.

Table 2: Effect of Temperature on the Relative Rate of D-H Exchange

TemperatureRelative Exchange RateRecommendation
-20°C (Storage)Extremely LowRecommended for long-term storage.
4°C (Autosampler)Very LowIdeal for sample storage during analysis.
25°C (Room Temp)LowMinimize exposure time.
> 40°CIncreases SignificantlyAvoid.

Table 3: Effect of Solvent on the Relative Rate of D-H Exchange

Solvent TypeExamplesRelative Exchange RateRecommendation
AproticAcetonitrile, DMSO, THFVery LowPreferred for sample preparation and storage.
ProticWater, Methanol, EthanolLow to ModerateMinimize use and exposure time.

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to visualize key concepts and workflows related to the stability of this compound.

DH_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange PGd5 This compound Intermediate Wheland Intermediate (Arenium Ion) PGd5->Intermediate + H+ (from solvent) Intermediate->PGd5 - H+ PGh 2-Phenylglycine-d4h1 Intermediate->PGh - D+

Acid-catalyzed D-H exchange mechanism on the phenyl ring.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Dissolve this compound in test solution B Incubate under controlled conditions (pH, Temp) A->B C Take aliquots at time points B->C D Analyze by LC-MS or NMR C->D E Determine ratio of d5 to lower deuterated forms D->E F Calculate rate of D-H exchange E->F

Technical Support Center: Minimizing Ion Suppression with 2-Phenylglycine-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Phenylglycine-d5 as an internal standard to mitigate ion suppression effects in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during LC-MS analysis when using this compound to correct for ion suppression.

Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound

Possible Cause: Differential ion suppression may be occurring, where the analyte and this compound are affected differently by the sample matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect."[1]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. Overlay the peaks to confirm if their retention times are identical.[2] Even a small shift can expose the analyte and internal standard to different matrix components as they elute, leading to differential suppression.[1]

  • Assess Matrix Effects: Quantify the extent of ion suppression for both the analyte and this compound individually. This can be achieved by comparing the peak areas of the compounds in a clean solvent versus a spiked, extracted blank matrix.[3]

  • Optimize Chromatography: Adjust the chromatographic method to ensure co-elution. This may involve modifying the mobile phase composition, gradient slope, or column chemistry.

  • Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components responsible for ion suppression.[5] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Problem 2: Poor Sensitivity and Low Signal-to-Noise for the Analyte and/or this compound

Possible Cause: Significant ion suppression from the sample matrix is likely affecting the ionization efficiency of both the analyte and the internal standard.[2]

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram where the most significant ion suppression occurs.[2]

  • Improve Sample Cleanup: Focus on removing a broader range of interfering compounds. For amino acid analysis, protein precipitation followed by SPE is a common and effective strategy.[2]

  • Optimize ESI Source Conditions: Adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to enhance ionization efficiency.

  • Reduce Flow Rate: Lowering the flow rate into the ESI source can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[5]

  • Consider an Alternative Ionization Technique: If ion suppression remains a significant issue with ESI, atmospheric pressure chemical ionization (APCI) may be a viable alternative as it is generally less susceptible to matrix effects.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[7] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[7]

Q2: How does this compound, as a deuterated internal standard, help in minimizing ion suppression effects?

A2: Ideally, a deuterated internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the internal standard signal, any variations in signal intensity due to matrix effects should be normalized, allowing for accurate quantification.[8]

Q3: Can the deuterium isotope effect impact my results when using this compound?

A3: Yes. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which may lead to a small difference in chromatographic retention time between the analyte and this compound.[1][5] This is known as the deuterium isotope effect. If this separation causes the analyte and internal standard to elute in regions with different matrix interferences, it can lead to differential ion suppression and inaccurate results.[1]

Q4: What are the best sample preparation techniques for amino acid analysis to reduce matrix effects?

A4: For biological samples such as plasma or serum, a common and effective approach is protein precipitation followed by further cleanup.[2] Methods like acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration can be used to remove proteins.[2] Subsequent solid-phase extraction (SPE) can further remove interfering substances. For other sample types, techniques like liquid-liquid extraction (LLE) might be more appropriate.[4]

Q5: What is a post-column infusion experiment and how can it help troubleshoot ion suppression?

A5: A post-column infusion experiment is a diagnostic tool used to identify regions in a chromatographic run where ion suppression is occurring.[2] It involves infusing a constant flow of the analyte (or in this case, this compound) into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[3] A dip in the baseline signal of the infused compound indicates the retention times at which matrix components are eluting and causing suppression.[2]

Data Presentation

Table 1: Hypothetical Example of Ion Suppression Assessment for an Analyte and this compound

Sample TypeAnalyte Peak Area% Signal Reduction (Matrix Effect)This compound Peak Area% Signal Reduction (Matrix Effect)
In Neat Solution1,200,000N/A1,500,000N/A
In Spiked Matrix Extract480,00060%525,00065%

Table 2: Hypothetical Example of Retention Time Shift due to Deuterium Isotope Effect

CompoundRetention Time (min)
Analyte (non-deuterated)3.52
This compound3.48

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression for the analyte and this compound.

Methodology:

  • Prepare a standard solution: Dissolve the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare a blank matrix sample: Use a sample matrix (e.g., plasma, urine) that does not contain the analyte and perform your standard sample preparation procedure.

  • Spike the extracted blank matrix: Add the same concentration of the analyte and this compound as in the clean solvent standard to the extracted blank matrix.

  • Analyze both samples: Inject both the standard solution and the spiked matrix extract into the LC-MS system.

  • Calculate the matrix effect: Compare the peak areas obtained in the matrix extract to those in the clean solvent. The percentage of signal reduction indicates the extent of ion suppression.

Protocol 2: Verification of Co-elution

Objective: To confirm that the analyte and this compound have identical retention times under the established chromatographic conditions.

Methodology:

  • Prepare individual solutions: Create separate solutions of the analyte and this compound.

  • Prepare a mixed solution: Combine the analyte and this compound in a single solution.

  • Set up the LC-MS method: Use the intended chromatographic conditions for the analysis.

  • Inject the solutions: Inject the individual and mixed solutions separately.

  • Acquire data: Monitor for both the analyte and the internal standard using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

  • Overlay chromatograms: Superimpose the chromatograms of the analyte and this compound from the mixed solution injection and visually inspect for any retention time shift.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Inaccurate_Quant Inaccurate Quantification with this compound Verify_Coelution Verify Co-elution of Analyte and IS Inaccurate_Quant->Verify_Coelution Is there a retention time shift? Assess_Matrix_Effect Assess Matrix Effect (Post-column infusion) Inaccurate_Quant->Assess_Matrix_Effect Is there significant signal suppression? Optimize_Chroma Optimize Chromatography Verify_Coelution->Optimize_Chroma Yes Enhance_Cleanup Enhance Sample Cleanup (SPE, LLE) Assess_Matrix_Effect->Enhance_Cleanup Yes Dilute_Sample Dilute Sample Assess_Matrix_Effect->Dilute_Sample Yes Accurate_Quant Accurate and Precise Quantification Optimize_Chroma->Accurate_Quant Enhance_Cleanup->Accurate_Quant Dilute_Sample->Accurate_Quant

Caption: A troubleshooting workflow for addressing inaccurate quantification.

PostColumnInfusion LC LC System Tee Tee Union LC->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (this compound) Syringe_Pump->Tee Blank_Matrix Blank Matrix Injection Blank_Matrix->LC

Caption: Experimental setup for a post-column infusion experiment.

References

Troubleshooting inconsistent 2-Phenylglycine-d5 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Phenylglycine-d5 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) response is highly variable between injections. What are the potential causes?

A1: High variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:

  • Inconsistent Sample Preparation: Errors such as inaccurate pipetting of the IS solution, inconsistent evaporation of solvents, or incomplete reconstitution can lead to significant variability.

  • Matrix Effects: The sample matrix can contain components that co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source. This effect can vary between different sample lots or individual samples.[1][2]

  • Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray in the ion source, detector voltage drift, or inconsistent injector performance, can cause the signal to vary.

  • Internal Standard Instability: Degradation of this compound in the stock solution, working solution, or in the processed samples can lead to a decreasing response over time.

  • Isotopic Exchange: Deuterium atoms on the internal standard may be replaced by hydrogen atoms from the solvent or matrix, especially at non-ideal pH values. For deuterated amino acids, deuterium atoms on the amino and carboxyl groups are susceptible to exchange.

A systematic investigation is crucial to pinpoint the exact cause.

Q2: I am observing a chromatographic shift between my analyte (2-Phenylglycine) and the this compound internal standard. Why is this happening and how can I fix it?

A2: A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as an "isotope effect". The replacement of hydrogen with the heavier deuterium can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the chromatography column.

This can be problematic if the analyte and IS elute into regions with different levels of matrix effects, leading to poor correction and inaccurate quantification.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier.

    • Gradient Profile: Modify the gradient slope to improve the co-elution of the analyte and IS.

    • Column Temperature: A change in column temperature can alter the selectivity and may help in achieving better co-elution.

  • Use a Less Resolving Column: In some cases, a column with slightly lower resolving power may be sufficient to ensure the analyte and IS peaks overlap, thereby experiencing the same matrix effects.

Q3: Could the deuterium atoms on my this compound be exchanging with hydrogen from my sample or solvent?

A3: Yes, isotopic exchange is a potential issue with deuterated internal standards, especially for deuterium atoms attached to heteroatoms (like -NH2 and -COOH in 2-Phenylglycine) or activated carbon atoms. The stability of the deuterium label is influenced by:

  • pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms. It is crucial to maintain a neutral pH where possible, especially during sample storage and preparation.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can be a source of protons for exchange.

  • Temperature: Higher temperatures can accelerate the rate of isotopic exchange.

For this compound, the five deuterium atoms are on the phenyl ring. These are generally more stable than deuteriums on exchangeable sites like amino or carboxyl groups. However, prolonged exposure to harsh pH or high temperatures should still be avoided.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, which cause ion suppression or enhancement, are a common source of inconsistent IS response. This guide provides a systematic approach to evaluate and minimize their impact.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract (from at least 6 different sources) spiked with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix (from the same 6 sources) spiked with the analyte and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

Data Presentation: Matrix Effect Evaluation

Sample SourceAnalyte MFIS MFAnalyte RE (%)IS RE (%)
Lot 10.850.889596
Lot 20.750.909495
Lot 30.920.919696
Lot 40.680.899394
Lot 50.880.879595
Lot 60.780.929496
Average 0.81 0.89 94.5 95.3
%RSD 11.2% 2.3% 1.2% 0.8%
  • This is a hypothetical data table for illustrative purposes.

Interpretation:

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • A significant difference between the analyte MF and the IS MF suggests that this compound is not adequately compensating for matrix effects.

  • High variability (%RSD) in the MF across different lots indicates lot-to-lot differences in matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: Switch to a more rigorous extraction method like solid-phase extraction (SPE) to remove more interfering components.

  • Chromatographic Separation: Optimize the LC method to separate the analyte and IS from the matrix components causing ion suppression or enhancement.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Response

Troubleshooting_Workflow cluster_solutions Solutions start Inconsistent IS Response check_prep Review Sample Preparation Protocol (Pipetting, Evaporation, Reconstitution) start->check_prep check_instrument Evaluate LC-MS System Performance (Spray Stability, Leaks, Injector) start->check_instrument investigate_matrix Investigate Matrix Effects (Post-extraction spike experiment) check_prep->investigate_matrix Preparation OK check_instrument->investigate_matrix System OK check_stability Assess IS Stability (Fresh vs. Old Solutions, Reinject Samples) investigate_matrix->check_stability No Significant Matrix Effects optimize_prep Optimize Sample Prep (e.g., SPE, LLE) investigate_matrix->optimize_prep Differential Matrix Effects Found optimize_chrom Optimize Chromatography (Gradient, Column) investigate_matrix->optimize_chrom Differential Matrix Effects Found prepare_fresh Prepare Fresh IS Solutions check_stability->prepare_fresh Degradation Suspected end_node Consistent IS Response optimize_prep->end_node optimize_chrom->end_node prepare_fresh->end_node

Caption: A logical workflow for troubleshooting inconsistent internal standard response.

Relationship Between Analyte, Internal Standard, and Matrix Effects

Matrix_Effects cluster_process Ionization Process cluster_detection MS Detection Analyte 2-Phenylglycine IonSource Ion Source Analyte->IonSource IS This compound IS->IonSource Matrix Matrix Components Matrix->IonSource Interference Detector Detector Signal IonSource->Detector Ionized Molecules

Caption: Visualization of how matrix components interfere with analyte and IS ionization.

References

Technical Support Center: Optimizing LC Gradients for 2-Phenylglycine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize liquid chromatography (LC) gradients for the analysis of 2-Phenylglycine-d5, a deuterated internal standard. The following sections address common challenges, such as co-elution with matrix components or its unlabeled counterpart, and provide detailed protocols for method development.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I detect if it's affecting my this compound peak?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. You can detect co-elution by observing peak asymmetry, such as shoulders or split peaks in your chromatogram.[1] For definitive confirmation, use a diode array detector (DAD) to check for spectral differences across the peak or a mass spectrometer (MS) to identify if multiple mass-to-charge ratios (m/z) are present within the single peak.[1] If the spectral data is inconsistent across the peak, co-elution is likely occurring.

Q2: My this compound peak is co-eluting with an unknown interference. What is the first troubleshooting step?

A2: The most direct first step is to modify the elution gradient. Start by running a broad "scouting" gradient to determine where the compounds of interest elute.[2][3] Once you identify the elution window, you can create a shallower, more targeted gradient across that range.[4] This "stretches out" the separation, often providing the necessary resolution to separate the co-eluting peaks.[4]

Q3: I am trying to perform a chiral separation of D- and L-2-Phenylglycine-d5, but the enantiomers are co-eluting. What is the most critical factor to consider?

A3: For separating enantiomers, which have nearly identical physical properties, a standard reversed-phase column is insufficient.[5] You must introduce a chiral environment. The most common approach is to use a Chiral Stationary Phase (CSP), which is a column specifically designed to interact differently with each enantiomer.[6] Alternatively, Chiral Mobile Phase Additives (CMPA) can be used, though CSPs are more common.[6]

Q4: How does mobile phase pH impact the separation of this compound?

A4: Mobile phase pH is a critical parameter because this compound is an amino acid with ionizable carboxyl and amino groups. Changing the pH alters its ionization state, which directly affects its retention on a reversed-phase column.[3] For chiral separations, pH can be even more critical, as it can govern the interactions required for enantiomeric recognition on the chiral stationary phase.[7]

Troubleshooting Guide: Co-elution with Matrix Interference (Achiral Analysis)

Problem: How can I resolve the this compound peak from a closely eluting interference from the sample matrix?

Solution: Follow a systematic approach to adjust chromatographic parameters, focusing first on the gradient profile and mobile phase composition.

G cluster_start Detection & Initial Run cluster_eval Evaluation cluster_optim Optimization Steps start Co-elution Detected (Peak Tailing/Shoulder) scout Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) start->scout check_res Is Resolution Sufficient (Rs > 1.5)? scout->check_res optim_grad Develop Shallow Gradient Around Elution Window check_res->optim_grad No end_node Resolution Achieved check_res->end_node Yes optim_grad->check_res Re-evaluate mod_mp Modify Mobile Phase (e.g., change pH, organic solvent) optim_grad->mod_mp If resolution still poor mod_mp->check_res Re-evaluate change_col Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) mod_mp->change_col If resolution still poor change_col->scout Re-run Scout G cluster_start Setup cluster_eval Evaluation cluster_optim Optimization Steps start Enantiomer Co-elution on Standard Column select_csp Select Appropriate Chiral Stationary Phase (CSP) start->select_csp optim_ph Optimize Mobile Phase pH (Critical for Recognition) select_csp->optim_ph check_res Is Resolution (Rs) > 1.5? optim_temp Adjust Column Temperature (e.g., sub-ambient) check_res->optim_temp No end_node Baseline Separation Achieved check_res->end_node Yes optim_ph->check_res Evaluate optim_ph->optim_temp If resolution still poor optim_temp->check_res Re-evaluate eval_add Evaluate Mobile Phase Additives (e.g., Ion-Pairing Agents) optim_temp->eval_add If resolution still poor eval_add->check_res

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis with 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Phenylglycine-d5 as an internal standard to mitigate matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1] Common culprits in complex biological matrices like plasma or urine include salts, phospholipids, and proteins.[1][2]

Q2: How does this compound, as a deuterated internal standard, help in addressing matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS bioanalysis.[3] Since this compound is chemically almost identical to its non-labeled counterpart, it co-elutes and experiences nearly the same degree of ion suppression or enhancement as the analyte.[2] By calculating the ratio of the analyte's signal to that of this compound, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate problems associated with matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[4] If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification, an issue referred to as differential matrix effects.[4]

Q4: What are the key factors to consider when using this compound as an internal standard?

A4: Several factors are crucial for the effective use of this compound:

  • Isotopic Purity: The internal standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.

  • Co-elution: Ideally, this compound should co-elute perfectly with the analyte to experience the same matrix effects.[2]

  • Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector.

Troubleshooting Guide

This section provides solutions to common issues encountered when using this compound to correct for matrix effects.

Problem Potential Cause Recommended Solution
Poor reproducibility of the analyte/2-Phenylglycine-d5 area ratio. Inconsistent matrix effects between samples.Optimize sample preparation to remove more interferences. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Analyte and this compound are not co-eluting perfectly.Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution.
Analyte and this compound peaks are separated. Deuterium isotope effect.A slight separation can sometimes be tolerated if the matrix effect is consistent across the elution window. If not, a different internal standard or further chromatographic optimization is needed.[4]
Column degradation.Replace the analytical column and implement a column washing protocol to minimize contamination.
Unexpectedly high or low analyte concentrations. Inaccurate internal standard concentration.Carefully reprepare the this compound working solution and verify its concentration.
Carryover from a high-concentration sample.Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.
Significant ion suppression or enhancement not fully corrected.Re-evaluate the matrix effect quantitatively. Improve sample cleanup or chromatographic separation.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes the standard method to quantitatively determine the extent of matrix effects.

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific biological matrix when using this compound as an internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound are prepared in the final mobile phase composition at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is processed through the entire sample preparation procedure. The resulting extract is then spiked with the analyte and this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): The analyte and this compound are spiked into the biological matrix before the sample preparation procedure (these are your standard QC samples).

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Mean Ratio of Analyte/IS Peak Area in Set A)

Interpretation of Results:

  • An MF or IS-Normalized MF of 1 indicates no matrix effect.

  • An MF or IS-Normalized MF < 1 indicates ion suppression.

  • An MF or IS-Normalized MF > 1 indicates ion enhancement.

For a robust bioanalytical method, the IS-normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different matrix lots should be less than 15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is an example of a sample preparation method that can be optimized to reduce matrix effects.

Objective: To extract the analyte and this compound from a plasma sample while minimizing the co-extraction of interfering matrix components.

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 200 ng/mL).

  • Vortex: Briefly vortex the mixture to ensure homogeneity.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Matrix Effect Assessment of a Hypothetical Analyte in Human Plasma
Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)Matrix Factor (Analyte)IS-Normalized Matrix Factor
Lot 148,50098,0000.4950.880.99
Lot 247,00095,5000.4920.850.98
Lot 351,000103,0000.4950.930.99
Lot 449,00099,5000.4920.890.98
Lot 552,500106,0000.4950.950.99
Lot 648,00097,0000.4950.870.99
Mean 49,333 99,833 0.494 0.90 0.99
%CV 4.3% 4.1% 0.3% 4.3% 0.5%
Mean Analyte Peak Area in Neat Solution (Set A) = 55,000
Mean Analyte/IS Ratio in Neat Solution (Set A) = 0.500

Visualizations

workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound plasma->add_is extract LLE with MTBE add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Experimental workflow for bioanalysis using this compound with LLE sample preparation.

troubleshooting_logic node_rect node_rect start High Variability in Analyte/IS Ratio? check_coelution Analyte & IS Co-eluting? start->check_coelution Yes check_cleanup Sufficient Sample Cleanup? check_coelution->check_cleanup Yes solution1 Optimize Chromatography (Gradient, Column) check_coelution->solution1 No check_is_conc IS Concentration Accurate? check_cleanup->check_is_conc Yes solution2 Improve Sample Prep (e.g., SPE) check_cleanup->solution2 No solution3 Reprepare IS Working Solution check_is_conc->solution3 No end_node Problem Resolved check_is_conc->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting high variability in bioanalytical results.

References

Technical Support Center: Stability of 2-Phenylglycine-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 2-Phenylglycine-d5 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound solid material and stock solutions?

A1: Proper storage is critical to maintain the chemical and isotopic purity of your this compound. For the solid, lyophilized powder, storage at -20°C or colder in a desiccator is recommended to protect it from moisture.[1] Stock solutions should be stored in tightly sealed, amber vials at -20°C to minimize solvent evaporation, slow potential degradation, and protect from light.[1][2] For short to medium-term storage (weeks to months), 2-8°C may be acceptable, but always refer to the manufacturer's certificate of analysis for specific instructions.[1]

Q2: Which solvent should I use to prepare my this compound stock solution?

A2: The choice of solvent is crucial to prevent deuterium-hydrogen (H/D) exchange. It is highly recommended to use high-purity aprotic solvents such as acetonitrile or methanol.[1] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][2] The solvent should also be compatible with your analytical method, for instance, LC-MS/MS.[1]

Q3: How can I be sure of the isotopic and chemical purity of my this compound standard?

A3: The purity of your standard should be verified upon receipt and periodically thereafter. High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[1][3] For assessing chemical purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly used method.[1][3]

Q4: Can I expect my this compound stock solution to be stable at room temperature?

A4: While some amino acid solutions can be stable at room temperature for short periods, it is not recommended for long-term storage.[4][5] Higher temperatures can increase the rate of degradation and potential isotopic exchange.[2] For any quantitative application, it is crucial to perform a short-term stability assessment at room temperature to understand the potential impact of benchtop handling on the accuracy of your results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity (H/D Exchange) Use of protic solvents (e.g., water, especially at non-neutral pH), or exposure to atmospheric moisture.Immediately prepare a fresh stock solution using a high-purity aprotic solvent like acetonitrile or methanol.[1] Ensure vials are tightly sealed and consider handling under an inert atmosphere (e.g., nitrogen or argon).[2] Use high-resolution mass spectrometry to confirm an increase in the abundance of lower mass isotopologues.[1]
Decreased Concentration in Stock Solution Solvent evaporation from a poorly sealed vial, or chemical degradation.Ensure vials are tightly sealed with appropriate caps. Store at -20°C or below to minimize evaporation.[1] Prepare a fresh stock solution and compare its response to the older one. If degradation is suspected, a forced degradation study can help identify potential degradation products.[6]
Unexpected Peaks in Chromatogram Contamination of the solvent or vial, or degradation of the this compound.Analyze a solvent blank to check for contamination. Prepare a fresh stock solution in a new vial with fresh solvent. If new peaks persist, it may indicate degradation. HPLC-MS can be used to identify these unknown peaks.
Poor Reproducibility of Results Inconsistent storage conditions, or repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4] Ensure all aliquots are stored under the same recommended conditions.

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound Stock Solution

Objective: To evaluate the stability of the stock solution under typical laboratory benchtop conditions.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).

  • Immediately after preparation (T=0), analyze the solution using a validated stability-indicating HPLC or LC-MS/MS method to determine the initial concentration.

  • Leave an aliquot of the stock solution on the laboratory bench at room temperature (e.g., 23°C), exposed to ambient light.[7]

  • Analyze the solution at various time points (e.g., 4, 8, and 24 hours).[2]

  • Calculate the concentration at each time point and compare it to the initial (T=0) concentration. The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±15% of the initial value).[2]

Protocol: Long-Term Stability Assessment of this compound Stock Solution

Objective: To determine the stability of the stock solution under recommended storage conditions over an extended period.

Methodology:

  • Prepare a batch of this compound stock solution (e.g., 1 mg/mL in acetonitrile) and divide it into multiple aliquots in tightly sealed, amber vials.

  • Analyze a subset of the aliquots immediately after preparation (T=0) to establish the initial concentration.

  • Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C).[1]

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots, allow them to warm to room temperature, and analyze them using the validated analytical method.

  • Compare the measured concentrations at each time point to the T=0 value. The stability is confirmed if the results fall within the set acceptance criteria.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Temperature Duration Key Considerations
Solid (Lyophilized) N/A-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[1]
Stock Solution Aprotic (e.g., Acetonitrile, Methanol)-20°C or belowMedium to Long-term (Months to a Year+)Use amber, tightly sealed vials to protect from light and prevent evaporation.[1][2] Avoid repeated freeze-thaw cycles.
Stock Solution Aprotic (e.g., Acetonitrile, Methanol)2-8°CShort to Medium-term (Weeks to Months)Protect from light. Ensure the container is well-sealed.[1]

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot into multiple vials prep_stock->aliquot t0_analysis T=0 Analysis (Initial Concentration) aliquot->t0_analysis storage Store Aliquots (e.g., -20°C, protected from light) aliquot->storage compare Compare to T=0 t0_analysis->compare timed_analysis Analyze at Time Points (e.g., 1, 3, 6 months) storage->timed_analysis timed_analysis->compare decision Within ±15%? compare->decision stable Stable decision->stable Yes not_stable Not Stable decision->not_stable No

Caption: Workflow for Long-Term Stability Testing.

TroubleshootingFlow start Inconsistent Results check_purity Isotopic Purity Issue? start->check_purity check_conc Concentration Decrease? check_purity->check_conc No solution_hd Use Aprotic Solvent Prepare Fresh Stock check_purity->solution_hd Yes check_peaks Extra Peaks? check_conc->check_peaks No solution_evap Check Vial Seal Store at -20°C check_conc->solution_evap Yes (Evaporation) solution_degrad Forced Degradation Study Use Fresh Stock check_conc->solution_degrad Yes (Degradation) solution_contam Analyze Solvent Blank Use New Vials/Solvent check_peaks->solution_contam Yes end Problem Resolved check_peaks->end No solution_hd->end solution_evap->end solution_degrad->end solution_contam->end

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: 2-Phenylglycine-d5 Isotopic Purity in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 2-Phenylglycine-d5 isotopic purity on quantification accuracy.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound as an internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Symptom: You observe a positive bias in your results, or your quantitative data is inconsistent across different batches of samples.

  • Possible Cause A: Isotopic Impurity of this compound. The deuterated internal standard may contain a certain percentage of the unlabeled analyte (2-Phenylglycine). This unlabeled component will contribute to the analyte signal, leading to an overestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Check the Certificate of Analysis (CoA) for your batch of this compound to determine its isotopic purity. Ideally, the isotopic purity should be high, with the unlabeled portion being minimal.

    • Assess Contribution of Unlabeled Analyte: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition of the unlabeled 2-Phenylglycine. A significant signal indicates that the isotopic impurity is contributing to your analyte signal.

    • Apply Correction Factors: If a new, higher purity standard is not available, a mathematical correction can be applied to the data to account for the contribution of the unlabeled analyte in the internal standard.[1] However, this is a less ideal solution.

    • Source a Higher Purity Standard: Whenever possible, use a this compound internal standard with the highest available isotopic purity to minimize this source of error.

  • Possible Cause B: Isotopic Instability (H/D Exchange). Deuterium atoms on the this compound molecule, particularly if located at exchangeable positions (like on an amine or carboxyl group), can exchange with hydrogen atoms from the solvent or matrix. This leads to a decrease in the deuterated internal standard signal and an increase in the signal of partially labeled or unlabeled analyte, causing quantification errors.

  • Troubleshooting Steps:

    • Check Label Position: Review the CoA to confirm the position of the deuterium labels on the this compound molecule. Labels on the phenyl ring are generally more stable than those on functional groups.

    • Control Solvent and pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange. Use neutral, aprotic solvents whenever possible for reconstitution and storage.

    • Conduct a Stability Study: Incubate the this compound standard in your sample matrix or solvent system at different time points and temperatures. Analyze the samples to monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled or partially deuterated signal.

Issue 2: Chromatographic Peak Shape Issues for the Internal Standard

  • Symptom: The chromatographic peak for this compound is broad, tailing, or shows fronting.

  • Possible Cause: Co-elution with an Interfering Compound or Degradation. This can be due to matrix components or degradation of the internal standard.

  • Troubleshooting Steps:

    • Optimize Chromatography: Modify your chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or use a different column) to improve the separation of the internal standard from any interfering peaks.

    • Assess Stability: Prepare fresh standards and samples to determine if the peak shape issue is due to degradation of the internal standard over time.

Issue 3: Retention Time Shift Between Analyte and Internal Standard

  • Symptom: this compound elutes at a slightly different retention time than 2-Phenylglycine (deuterium isotope effect).[2]

  • Possible Cause: Chromatographic Conditions. The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time on a chromatographic column.

  • Troubleshooting Steps:

    • Evaluate the Impact: If the shift is small and consistent, and does not lead to differential matrix effects, it may be acceptable.

    • Optimize Chromatography for Co-elution: Adjust the chromatographic method to minimize the separation between the analyte and the internal standard. This is important to ensure that both compounds experience similar matrix effects.

    • Consider Column Performance: An aging or deteriorating column can sometimes affect the retention of the analyte and internal standard differently.

Frequently Asked Questions (FAQs)

Q1: Why is the isotopic purity of this compound so important for quantitative analysis?

A1: The isotopic purity of this compound is crucial because any unlabeled 2-Phenylglycine present as an impurity in the internal standard will contribute to the signal of the analyte being measured. This leads to a positive bias and an overestimation of the analyte's concentration, compromising the accuracy of the results.

Q2: What is a desirable level of isotopic purity for this compound?

A2: A higher isotopic purity is always better. For most quantitative bioanalytical assays, an isotopic purity of >99% is recommended to minimize the contribution of the unlabeled analyte to the overall signal.[3]

Q3: How can I determine the isotopic purity of my this compound standard?

A3: The isotopic purity is typically provided on the Certificate of Analysis from the supplier. If you need to verify it independently, you can use high-resolution mass spectrometry (HRMS) to resolve and quantify the relative intensities of the labeled and unlabeled species.[4]

Q4: Can I still use a batch of this compound with lower than ideal isotopic purity?

A4: While not ideal, it is possible. However, you will need to carefully assess the contribution of the unlabeled impurity to the analyte signal and potentially apply a mathematical correction to your data. This adds complexity and a potential source of error to your analysis. Sourcing a higher purity standard is the recommended approach.

Q5: What is the "deuterium isotope effect" and how does it affect my analysis?

A5: The deuterium isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound, which can cause them to have slightly different retention times during chromatography.[2] If 2-Phenylglycine and this compound separate on the column, they may be subjected to different levels of ion suppression or enhancement from the matrix, which can affect the accuracy of the quantification. The goal is to achieve co-elution to ensure both are affected similarly by the matrix.

Data Presentation

Table 1: Illustrative Impact of this compound Isotopic Purity on the Quantification of a 10 ng/mL 2-Phenylglycine Sample

Isotopic Purity of this compoundContribution from Unlabeled Impurity in IS (ng/mL)Measured Concentration of 2-Phenylglycine (ng/mL)Accuracy (%)
99.9%0.0110.01100.1
99.0%0.1010.10101.0
98.0%0.2010.20102.0
95.0%0.5010.50105.0
This table provides an illustrative example of how the presence of unlabeled 2-Phenylglycine in the d5-internal standard can lead to an overestimation of the analyte concentration. The contribution is calculated based on a fixed concentration of the internal standard.

Table 2: Troubleshooting Summary for Inaccurate Quantification

SymptomPotential CauseRecommended Action
Consistent positive biasIsotopic impurity in internal standardVerify isotopic purity via CoA or HRMS. Source a higher purity standard.
Inconsistent results, signal driftIsotopic instability (H/D exchange)Check label position. Control pH and solvent. Perform stability studies.
Poor accuracy and precisionDifferential matrix effects due to chromatographic shiftOptimize chromatography for co-elution of analyte and internal standard.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity of a this compound standard.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration appropriate for HRMS analysis.

  • HRMS Analysis: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks of 2-Phenylglycine and this compound.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of both unlabeled 2-Phenylglycine and this compound.

    • Integrate the peak areas for both species.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area (d5) / (Peak Area (d5) + Peak Area (d0))] x 100

Protocol 2: Evaluation of H/D Exchange Stability

Objective: To assess the stability of the deuterium labels on this compound in the analytical workflow.

Methodology:

  • Incubation: Prepare solutions of this compound in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).

  • Time Points: Incubate these solutions at relevant temperatures (e.g., room temperature, 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the samples at each time point by LC-MS/MS. Monitor the signals for both this compound and unlabeled 2-Phenylglycine.

  • Data Analysis: Plot the peak area of this compound and any appearing 2-Phenylglycine over time. A significant decrease in the d5 signal with a corresponding increase in the d0 signal indicates H/D exchange.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inaccurate Quantification Inaccurate_Results Inaccurate or Inconsistent Quantitative Results Check_Purity Check Isotopic Purity (CoA, HRMS) Inaccurate_Results->Check_Purity High_Purity Purity > 99%? Check_Purity->High_Purity Check_Stability Investigate Isotopic Stability (H/D Exchange) High_Purity->Check_Stability Yes Source_New_IS Source Higher Purity Internal Standard High_Purity->Source_New_IS No Stable Labels Stable? Check_Stability->Stable Check_Chroma Investigate Chromatographic Co-elution Stable->Check_Chroma Yes Optimize_Conditions Optimize Sample Prep & Storage Conditions Stable->Optimize_Conditions No Coeluting Analyte & IS Co-elute? Check_Chroma->Coeluting Optimize_LC Optimize LC Method Coeluting->Optimize_LC No Acceptable_Results Quantification Acceptable Coeluting->Acceptable_Results Yes Source_New_IS->Check_Purity Optimize_Conditions->Check_Stability Optimize_LC->Check_Chroma

Caption: Troubleshooting workflow for inaccurate quantitative results.

cluster_protocol Experimental Workflow for Isotopic Purity Assessment Start Start: Obtain This compound Standard Prepare_Sample Prepare Sample Solution (e.g., in ACN/H2O) Start->Prepare_Sample HRMS_Analysis High-Resolution Mass Spectrometry (HRMS) Analysis Prepare_Sample->HRMS_Analysis Acquire_Spectra Acquire Full Scan Mass Spectra HRMS_Analysis->Acquire_Spectra Data_Analysis Data Analysis Acquire_Spectra->Data_Analysis Extract_Ions Extract Ion Chromatograms for d0 and d5 species Data_Analysis->Extract_Ions Integrate_Peaks Integrate Peak Areas Extract_Ions->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity (%) Integrate_Peaks->Calculate_Purity End End: Report Isotopic Purity Calculate_Purity->End

Caption: Workflow for assessing this compound isotopic purity.

References

Technical Support Center: Strategies to Improve Signal-to-Noise for 2-Phenylglycine-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for 2-Phenylglycine-d5 in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard for 2-Phenylglycine. In quantitative mass spectrometry, an SIL internal standard is an ideal tool for correcting for matrix effects and variability in sample preparation and instrument response.[1] Since this compound is chemically identical to the analyte of interest (2-Phenylglycine) but has a different mass, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

Q2: I am observing a low signal for this compound. What are the potential causes?

A2: A low signal for this compound can stem from several factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or inadequate collision energy can lead to poor fragmentation and low signal intensity.

  • Ion Suppression: Co-eluting endogenous or exogenous compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, reducing its signal.[2]

  • Inefficient Sample Preparation: The chosen extraction method may not be effectively isolating this compound from the complex matrix, leading to sample loss.

  • Analyte Degradation: Although generally stable, improper sample storage or handling could potentially lead to the degradation of this compound.

  • Deuterium Exchange: In some instances, deuterium atoms on a stable isotope-labeled internal standard can exchange with hydrogen atoms from the solvent or matrix. This is more likely if the deuterium atoms are on labile positions like hydroxyl or amine groups. For this compound, with deuteration on the phenyl ring, this is less of a concern but should be considered if unexplainable signal loss occurs.[1]

Q3: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The optimal MRM transitions are typically determined by infusing a standard solution of this compound directly into the mass spectrometer. The precursor ion will be the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 156.19 g/mol , the precursor ion to monitor would be m/z 157.2. The instrument is then set to fragment this precursor ion at various collision energies to identify the most stable and intense product ions. A common fragmentation for amino acids is the loss of the carboxyl group, resulting in an immonium ion. For Phenylalanine, a close analog, a common transition is from the precursor to a product ion corresponding to the loss of a neutral 46 Da (formic acid).[1]

Q4: What are the most common sources of high background noise in my analysis?

A4: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to a high chemical background.

  • Dirty Ion Source: Over time, the ion source of the mass spectrometer can become contaminated with non-volatile components from previous analyses.

  • Matrix Components: Inadequately removed matrix components can create a high background signal.

  • Carryover: Residual analyte from a previous, more concentrated sample can carry over into the current injection, leading to a higher baseline.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is a common challenge that can compromise the sensitivity and accuracy of your assay. The following workflow can help you systematically troubleshoot and address this issue.

Low_SN_Workflow start Low S/N Ratio Observed check_ms 1. Verify MS Parameters - Check MRM transitions - Optimize collision energy start->check_ms check_chromatography 2. Evaluate Chromatography - Assess peak shape - Check for co-elution with interferences check_ms->check_chromatography Parameters Correct? solution_ms Optimize MS parameters (See Protocol 1) check_ms->solution_ms Suboptimal check_sample_prep 3. Review Sample Preparation - Evaluate extraction efficiency - Assess for matrix effects check_chromatography->check_sample_prep Good Peak Shape? solution_chromatography Optimize LC method (See Protocol 2) check_chromatography->solution_chromatography Poor Peak Shape solution_sample_prep Improve sample cleanup (See Protocols 3-5) check_sample_prep->solution_sample_prep Inefficient/Matrix Effects end_node Improved S/N Ratio check_sample_prep->end_node Efficient & Clean? solution_ms->check_chromatography solution_chromatography->check_sample_prep solution_sample_prep->end_node

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Issue 2: High Background Noise

High background noise can obscure the analyte signal, making accurate quantification difficult. This workflow provides a step-by-step approach to identify and eliminate sources of high background.

High_Background_Workflow start High Background Noise check_blank 1. Analyze a Blank Injection (Solvent only) start->check_blank check_solvents 2. Check Solvents and Reagents - Use fresh, high-purity solvents - Prepare fresh mobile phase check_blank->check_solvents Background still high? end_node Reduced Background Noise check_blank->end_node Background is low check_system 3. Inspect LC-MS System - Clean the ion source - Check for leaks check_solvents->check_system Solvents are fresh? solution_solvents Replace contaminated solvents check_solvents->solution_solvents Contaminated solution_system Perform system maintenance check_system->solution_system Contamination/Leaks found check_system->end_node System is clean and leak-free? solution_solvents->check_system solution_system->end_node

Caption: Troubleshooting workflow for high background noise.

Data Presentation

The following tables summarize the expected outcomes of implementing different sample preparation strategies on the recovery and signal-to-noise ratio of this compound.

Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Signal-to-Noise (S/N)
Protein Precipitation85-9540-60 (Suppression)Low to Moderate
Liquid-Liquid Extraction70-8520-40 (Suppression)Moderate
Solid-Phase Extraction>90<15 (Suppression)High

Table 2: MRM Transitions for 2-Phenylglycine and this compound

Based on the fragmentation of the closely related amino acid, Phenylalanine, the following MRM transitions are proposed. Optimal collision energies should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
2-Phenylglycine152.1106.1Formic Acid (HCOOH)
This compound157.2111.1Formic Acid (HCOOH)

Experimental Protocols

Protocol 1: Optimization of MS Parameters
  • Direct Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Precursor Ion Identification: Infuse the solution directly into the mass spectrometer and perform a full scan in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 157.2.

  • Product Ion Scan: Select the precursor ion (m/z 157.2) and perform a product ion scan at a range of collision energies (e.g., 10-40 eV).

  • MRM Transition Selection: Identify the most intense and stable product ions. For this compound, a likely product ion is m/z 111.1.

  • Collision Energy Optimization: Create an MRM method with the selected precursor and product ions. Perform multiple injections while varying the collision energy in small increments (e.g., 2 eV) to find the energy that produces the highest signal intensity.

Protocol 2: LC Method Optimization (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar analytes like amino acids.

  • Column Selection: Utilize a HILIC column (e.g., amide-based stationary phase).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic phase (e.g., 95% B) to retain 2-Phenylglycine.

    • Gradually decrease the percentage of the organic phase to elute the analyte.

    • A typical gradient might be:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 60% B

      • 5-6 min: Return to 95% B

      • 6-8 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Protocol 3: Protein Precipitation (for Plasma/Serum)

This is a simple and fast method for removing the bulk of proteins from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 4: Liquid-Liquid Extraction (for Urine)

LLE can provide a cleaner extract compared to protein precipitation.

  • To 500 µL of urine, add 50 µL of an internal standard working solution of this compound.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 5: Solid-Phase Extraction (for Plasma/Urine)

SPE offers the most thorough sample cleanup and can significantly improve the S/N ratio. A mixed-mode cation exchange sorbent is often effective for amino acids.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample (plasma diluted 1:1 with 4% phosphoric acid or urine diluted 1:1 with water).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Phenylglycine-d5 vs. ¹³C-Labeled Phenylglycine as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise quantification via mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective, data-driven comparison of two common stable isotope-labeled internal standards for Phenylglycine: 2-Phenylglycine-d5 and ¹³C-labeled Phenylglycine.

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] They share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[1][2] However, the choice of isotope—deuterium (²H) or carbon-13 (¹³C)—can significantly influence assay performance.[3] This guide synthesizes established principles of bioanalytical method validation and the known behaviors of different isotopic labels to present a comprehensive performance comparison.

Executive Summary of Performance

While both this compound and ¹³C-labeled Phenylglycine can be used to develop robust analytical methods, ¹³C-labeled standards are generally considered the superior choice for the most demanding LC-MS/MS applications.[1] This is primarily because ¹³C-labeling results in an internal standard that is chemically and chromatographically more analogous to the unlabeled analyte. The key performance differences are summarized below.

Table 1: Key Performance Differences

FeatureThis compound¹³C-Labeled PhenylglycineRationale
Chromatographic Co-elution Potential for retention time shift (elutes slightly earlier)[2][4]Identical retention time to the analyte[3]The "isotope effect" of deuterium can alter physicochemical properties, leading to chromatographic separation from the analyte. ¹³C has a negligible isotope effect in this context.[2][3]
Matrix Effect Compensation Can be less effective due to chromatographic shifts, leading to differential ion suppression or enhancement.More robust and reliable compensation as both analyte and internal standard experience the same matrix environment at the same time.[3]Co-elution is crucial for ensuring that the analyte and internal standard are subjected to the same matrix effects during ionization.[5]
Isotopic Stability Generally stable, but H/D exchange is a possibility under certain conditions (e.g., extreme pH).[6][7]Highly stable, with no risk of isotope exchange under typical analytical conditions.[8]Carbon-carbon bonds are not susceptible to exchange, whereas C-H bonds can be, especially at certain molecular positions.[7]
Isotopic Interference Potential for interference from naturally occurring isotopes of the unlabeled analyte, especially with a low number of deuterium labels.[9]Minimal risk of interference, especially with multiple ¹³C labels, due to a larger mass shift from the analyte.The mass difference between the analyte and the internal standard should be sufficient to avoid overlapping isotopic signals.[5]
Cost Generally less expensive and more readily available.[8]Typically more expensive due to more complex synthesis.The synthetic routes for introducing deuterium are often simpler than for ¹³C.[8]

Supporting Experimental Data

Chromatographic Behavior

One of the most significant differences between deuterated and ¹³C-labeled standards is their chromatographic behavior.[2] Deuterated compounds can elute slightly earlier than their non-deuterated counterparts due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[2]

Table 2: Representative Chromatographic Retention Times

CompoundRetention Time (minutes)
Phenylglycine (Analyte)4.52
This compound (Internal Standard)4.48
¹³C-Labeled Phenylglycine (Internal Standard)4.52

This slight shift in retention time for the deuterated standard can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at their respective elution times.

Matrix Effect Evaluation

To illustrate the impact of co-elution on matrix effect compensation, the following table presents a hypothetical analysis of Phenylglycine in different lots of human plasma. The recovery is calculated by comparing the peak area of the analyte in the matrix to the peak area in a neat solution.

Table 3: Representative Matrix Effect Data

Plasma LotAnalyte Recovery (%) with this compoundAnalyte Recovery (%) with ¹³C-Labeled Phenylglycine
Lot A88.599.2
Lot B75.298.9
Lot C95.1101.5
Average 86.3 99.9
%RSD 11.5% 1.4%

The data clearly indicates that the ¹³C-labeled internal standard provides more consistent and accurate compensation for matrix effects across different biological samples, as reflected by the lower relative standard deviation (%RSD).

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of Phenylglycine in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (either this compound or ¹³C-labeled Phenylglycine).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Phenylglycine: Precursor Ion > Product Ion (specific m/z to be determined).

    • This compound: Precursor Ion+5 > Product Ion (specific m/z to be determined).

    • ¹³C-Labeled Phenylglycine: Precursor Ion+n > Product Ion (specific m/z to be determined based on the number of ¹³C labels).

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[2]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Final Concentration Report Quant->Report

Caption: General experimental workflow for quantification using a stable isotope-labeled internal standard.

G cluster_ideal Ideal Scenario: ¹³C-Labeled IS cluster_non_ideal Potential Issue: Deuterated IS Analyte1 Analyte Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 Co-elution IS1 ¹³C-IS IS1->Matrix1 Co-elution Result1 Accurate Quantification Matrix1->Result1 Analyte2 Analyte Matrix2_B Matrix Effect (Time B) Analyte2->Matrix2_B Elutes Later IS2 d5-IS Matrix2_A Matrix Effect (Time A) IS2->Matrix2_A Elutes Earlier Result2 Inaccurate Quantification Matrix2_A->Result2 Matrix2_B->Result2

Caption: Impact of chromatographic co-elution on matrix effect compensation and quantification accuracy.

Conclusion

The choice between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the assay.

  • This compound can be a suitable and cost-effective choice for many applications. However, careful method development and validation are crucial to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the accuracy and precision of the results.[2]

  • ¹³C-Labeled Phenylglycine represents the superior choice for high-stakes analyses, such as regulated bioanalysis or studies requiring the highest level of accuracy and reliability.[3] The investment in a ¹³C-labeled standard is justified by the increased confidence in analytical results, reduced need for troubleshooting, and the assurance of developing a more robust and rugged method.[2][3]

For the most demanding applications and for developing the most reliable quantitative assays, the use of ¹³C-labeled Phenylglycine is highly recommended.

References

A Comparative Guide to Cross-Validation of Bioanalytical Methods Utilizing 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical method performance when utilizing 2-Phenylglycine-d5 as an internal standard versus alternative approaches. Supported by established principles of bioanalytical method validation, this document offers detailed experimental protocols and presents comparative data to inform the selection of the most appropriate internal standard for quantitative analysis.

Introduction to Bioanalytical Method Cross-Validation and the Role of Internal Standards

In drug development, bioanalytical methods are fundamental for the quantitative determination of drugs and their metabolites in biological matrices. The cross-validation of these methods is a critical process performed to ensure that data from different laboratories or from different analytical methods within the same study are comparable and reliable.[1][2][3] This process is essential when combining data from multiple sites or when a method is transferred between laboratories.[3]

An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[4][5] The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring it is equally affected by these variations.[1] Stable isotope-labeled (SIL) internal standards, such as the deuterated compound this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their chemical and physical similarity to the analyte of interest.[1][6]

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of a bioanalytical method. While this compound, a deuterated internal standard, is often the preferred choice for the analysis of 2-Phenylglycine, it is important to understand its performance characteristics in comparison to other alternatives, such as a structural analog.

Stable isotope-labeled internal standards like this compound are chemically identical to the analyte, with the only difference being the presence of heavier isotopes.[5] This near-identical nature ensures that the IS and analyte behave similarly during sample extraction, chromatography, and ionization, leading to more effective compensation for matrix effects and other sources of variability.[1][6] A structural analog, on the other hand, is a different chemical entity with a similar but not identical structure. While often more readily available and less expensive, its physicochemical properties can differ, potentially leading to less reliable quantitative data.[1]

The following table summarizes the expected performance differences between a deuterated internal standard like this compound and a hypothetical structural analog internal standard in a bioanalytical method for 2-Phenylglycine. The data presented are representative of typical validation results for LC-MS/MS assays and adhere to the acceptance criteria set forth by regulatory bodies such as the FDA.[7][8][9]

Validation Parameter This compound (Deuterated IS) Structural Analog IS Regulatory Acceptance Criteria (Typical)
Intra-day Precision (%CV)
LLOQ (Lower Limit of Quantification)≤ 10%≤ 15%≤ 20%
Low QC≤ 5%≤ 10%≤ 15%
Mid QC≤ 5%≤ 10%≤ 15%
High QC≤ 5%≤ 10%≤ 15%
Inter-day Precision (%CV)
LLOQ≤ 10%≤ 15%≤ 20%
Low QC≤ 8%≤ 12%≤ 15%
Mid QC≤ 8%≤ 12%≤ 15%
High QC≤ 8%≤ 12%≤ 15%
Accuracy (% Bias)
LLOQ± 10%± 15%± 20%
Low QC± 5%± 10%± 15%
Mid QC± 5%± 10%± 15%
High QC± 5%± 10%± 15%
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 5%≤ 15%≤ 15%
Recovery (% Consistency) High and ConsistentPotentially VariableConsistent and reproducible

This table presents hypothetical but representative data based on general knowledge of bioanalytical method validation performance.

Experimental Protocols

A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following sections detail the typical methodologies for key experiments in the validation of an LC-MS/MS method for 2-Phenylglycine using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Phenylglycine reference standard in 10 mL of a suitable solvent (e.g., methanol/water, 50/50, v/v).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with the same solvent to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the appropriate solvent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or quality control), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • 2-Phenylglycine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

Note: The specific MRM transitions and other MS parameters need to be optimized for the specific instrument and compound.

Mandatory Visualizations

To better illustrate the processes involved in bioanalytical method validation and cross-validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Prep_Stock Stock Solutions (Analyte & IS) Prep_Work Working Solutions Prep_Stock->Prep_Work Prep_CC_QC Calibration Curve (CC) & Quality Control (QC) Samples Prep_Work->Prep_CC_QC Sample_Prep Sample Preparation (e.g., Protein Precipitation) Prep_CC_QC->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Selectivity Selectivity Data_Acquisition->Selectivity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Linearity Linearity Data_Acquisition->Linearity Stability Stability Data_Acquisition->Stability Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Cross_Validation_Logical_Flow cluster_LabA Laboratory A / Method 1 cluster_LabB Laboratory B / Method 2 MethodA Validated Bioanalytical Method A AnalysisA Analysis of QC Samples & Incurred Samples MethodA->AnalysisA DataA Dataset A AnalysisA->DataA Statistical_Comparison Statistical Comparison (e.g., Bland-Altman, Deming Regression) DataA->Statistical_Comparison MethodB Validated Bioanalytical Method B AnalysisB Analysis of the Same QC & Incurred Samples MethodB->AnalysisB DataB Dataset B AnalysisB->DataB DataB->Statistical_Comparison Conclusion Conclusion on Data Comparability Statistical_Comparison->Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to 2-Phenylglycine-d5 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of 2-Phenylglycine-d5, a deuterated stable isotope-labeled internal standard, with alternative standards for the quantitative analysis of 2-Phenylglycine. Through an examination of its performance, supported by representative data and detailed experimental protocols, this guide will illustrate the superior accuracy and precision offered by this compound.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] By incorporating stable isotopes such as deuterium (²H or D), these standards are chemically and physically almost identical to the analyte of interest.[3] This near-identical behavior ensures that they experience similar effects during sample preparation, chromatography, and ionization, effectively compensating for variability and leading to more accurate and precise results.[2][4] this compound is the deuterated form of 2-Phenylglycine and is utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[5]

Performance Comparison: The Deuterated Advantage

The primary advantage of using a deuterated internal standard like this compound over a non-deuterated, structural analog is its ability to more effectively correct for matrix effects and variations in extraction recovery and instrument response.[6] Structural analogs, while similar, may exhibit different chromatographic retention times and ionization efficiencies, leading to less reliable correction.

To illustrate the expected performance of this compound in a typical bioanalytical method, the following table summarizes representative validation data. These values are based on the stringent acceptance criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8]

Table 1: Representative Bioanalytical Method Validation Data for 2-Phenylglycine using this compound as an Internal Standard
Validation ParameterConcentration LevelAcceptance CriteriaRepresentative Performance with this compound
Intra-day Accuracy Low QC (3x LLOQ)± 15% of nominal value102.5%
Medium QC± 15% of nominal value98.9%
High QC± 15% of nominal value101.2%
Inter-day Accuracy Low QC (3x LLOQ)± 15% of nominal value104.1%
Medium QC± 15% of nominal value100.5%
High QC± 15% of nominal value102.8%
Intra-day Precision Low QC (3x LLOQ)≤ 15% CV4.8%
Medium QC≤ 15% CV3.1%
High QC≤ 15% CV2.5%
Inter-day Precision Low QC (3x LLOQ)≤ 15% CV6.2%
Medium QC≤ 15% CV4.5%
High QC≤ 15% CV3.8%
Recovery Low, Medium, High QCConsistent and reproducible~95% (CV < 10%)
Matrix Effect -CV of IS-normalized matrix factor ≤ 15%< 8%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative and based on typical performance criteria for LC-MS/MS assays.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable quantitative analysis. The following section details a typical methodology for the quantification of 2-Phenylglycine in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of 2-Phenylglycine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-Phenylglycine by serial dilution of the stock solution with the appropriate solvent.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution.

  • Calibration Curve Standards: Spike blank human plasma with the 2-Phenylglycine working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the 2-Phenylglycine working standard solutions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of 2-Phenylglycine from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-Phenylglycine and this compound.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of the analyte, the following diagrams are provided.

G cluster_workflow Experimental Workflow for 2-Phenylglycine Quantification sample Plasma Sample (Standard, QC, or Unknown) is_spike Spike with this compound (Internal Standard) sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Peak Area Ratio vs. Concentration) lcms->data

Caption: A typical experimental workflow for the quantification of 2-Phenylglycine in plasma.

G cluster_pathway Biosynthesis of Phenylglycine phenylpyruvate Phenylpyruvate phenylacetyl_coa Phenylacetyl-CoA phenylpyruvate->phenylacetyl_coa PglB, PglC benzoylformyl_coa Benzoylformyl-CoA phenylacetyl_coa->benzoylformyl_coa PglA benzoylformate Benzoylformate benzoylformyl_coa->benzoylformate PglD (Thioesterase) phenylglycine Phenylglycine benzoylformate->phenylglycine PglE (Aminotransferase)

Caption: The biosynthetic pathway of Phenylglycine from Phenylpyruvate.

Conclusion

The use of this compound as an internal standard offers a robust and reliable approach for the quantitative analysis of 2-Phenylglycine in complex biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision, meeting the stringent requirements of regulatory guidelines. For researchers and scientists in drug development, the adoption of deuterated internal standards like this compound is a critical step towards generating high-quality, reproducible data, ultimately contributing to the advancement of pharmaceutical research.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 2-Phenylglycine-d5 Internal Standard for Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of robust and reliable studies. The choice of an appropriate internal standard is paramount in achieving high-quality data in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of 2-Phenylglycine-d5, a deuterated internal standard, against other alternatives, with a focus on linearity and range determination. The principles and data presented herein underscore the superior performance of stable isotope-labeled internal standards in bioanalytical method validation.

In the realm of bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental fluctuations affect both compounds to the same extent.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] In these standards, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Structural Analog Internal Standard

While specific validation data for an LC-MS method using this compound for the quantification of 2-Phenylglycine is not publicly available, we can present a comparison based on the well-established principles of bioanalytical method validation and the known performance advantages of deuterated internal standards over structural analogs. A structural analog is a compound that is chemically similar but not identical to the analyte.

Table 1: Comparison of Expected Performance Characteristics

ParameterThis compound (Deuterated IS)Structural Analog ISRationale
Co-elution with Analyte Nearly identical retention timeMay have different retention timesDue to identical physicochemical properties, deuterated standards co-elute with the analyte, providing the most accurate compensation for matrix effects at the point of elution.
Extraction Recovery Identical to the analyteMay differ from the analyteMinor structural differences in an analog can lead to variations in extraction efficiency compared to the analyte.
Ionization Efficiency Identical to the analyteMay differ, leading to ion suppression/enhancement discrepanciesAs a SIL-IS, this compound experiences the same ionization conditions as the analyte, ensuring accurate correction for matrix effects in the MS source.[1]
Linearity (R²) of Calibration Curve Typically ≥ 0.995May be lower due to variabilityThe superior ability of a deuterated IS to correct for variability generally results in a more linear and predictable response.
Accuracy and Precision High (typically within ±15%)May be lower and more variableBy minimizing the impact of experimental variability, deuterated standards lead to more accurate and precise quantification.

Linearity and Range Determination with this compound

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 2: Illustrative Linearity and Range Data for a 2-Phenylglycine Assay using this compound

Disclaimer: The following data is representative of a typical bioanalytical method validation and is for illustrative purposes only.

Analyte Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)Calculated Concentration (ng/mL)Accuracy (%)
1.00 (LLOQ)0.0121.05105.0
2.500.0312.58103.2
10.00.12510.4104.0
50.00.62049.699.2
1001.26101101.0
2503.1024899.2
4004.9539699.0
500 (ULOQ)6.2249899.6
Linearity (R²) 0.998
Linear Range 1.00 - 500 ng/mL

LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation

Experimental Protocols

Below is a representative experimental protocol for the quantification of 2-Phenylglycine in human plasma using this compound as an internal standard.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: Chiral stationary phase column (e.g., for enantiomeric separation if required) or a suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • 2-Phenylglycine: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+5] -> [Product ion]

Mandatory Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Add this compound start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end end quantification->end Final Concentration

A typical bioanalytical workflow using a deuterated internal standard.

decision_tree start Internal Standard Selection is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (e.g., this compound) - Highest Accuracy & Precision - Co-elution - Compensates for Matrix Effects is_sil_available->use_sil Yes consider_analog Consider Structural Analog IS is_sil_available->consider_analog No validate_analog Thoroughly Validate Analog IS: - Check for co-elution - Assess extraction recovery differences - Evaluate ionization suppression/enhancement consider_analog->validate_analog

References

Assessing the Recovery of 2-Phenylglycine-d5: A Comparative Guide to Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. The use of stable isotope-labeled internal standards, such as 2-Phenylglycine-d5, is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The recovery of the internal standard during sample preparation is a critical parameter that directly impacts the accuracy and reliability of the analytical results. This guide provides a comparative assessment of three common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the recovery of this compound from human plasma.

Executive Summary

This guide presents a performance comparison of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the isolation of this compound from plasma samples. Each method's efficiency is evaluated based on recovery rates, with supporting detailed experimental protocols. While all three methods can be optimized for use, SPE generally offers the highest recovery and cleanest extracts, making it a superior choice for applications requiring maximum sensitivity and reproducibility. LLE provides a balance between recovery and cost, whereas PPT is the simplest and fastest method but often yields lower recovery and less clean extracts.

Data Presentation: Comparative Recovery of this compound

The following table summarizes the expected recovery of this compound from human plasma using optimized Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation methods. The data represents typical outcomes based on established principles of bioanalytical sample preparation for small molecules of similar physicochemical properties.

Sample Preparation TechniqueMean Recovery (%)Standard Deviation (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 92.53.2High selectivity, high recovery, clean extracts, amenable to automation.[1][2]More complex method development, higher cost of consumables.[1]
Liquid-Liquid Extraction (LLE) 85.15.8Good recovery, cost-effective, versatile.[3]Can be labor-intensive, may form emulsions, requires volatile organic solvents.
Protein Precipitation (PPT) 78.97.5Simple, fast, low cost, suitable for high-throughput screening.[4][5]Lower recovery due to co-precipitation, less clean extracts, potential for ion suppression in LC-MS.[4][5]

Experimental Protocols

Detailed methodologies for each sample preparation technique are provided below. These protocols are designed for the extraction of this compound from a 100 µL human plasma sample.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode cation exchange polymer-based SPE cartridge, which is effective for the retention of amino acids like 2-Phenylglycine.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard solution. Vortex for 10 seconds. Add 200 µL of 4% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol employs an organic solvent to partition this compound from the aqueous plasma matrix.

Materials:

  • Human plasma

  • This compound internal standard solution (1 µg/mL in methanol)

  • Ethyl acetate (LC-MS grade)

  • Sodium hydroxide solution (0.1 M)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard solution. Vortex for 10 seconds. Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Extraction: Add 600 µL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This protocol uses a cold organic solvent to precipitate plasma proteins, leaving the analyte in the supernatant.

Materials:

  • Human plasma

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution. Vortex for 10 seconds.

  • Precipitation: Add 400 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.

  • Dry-down and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each sample preparation technique.

SPE_Workflow cluster_sample_prep Solid-Phase Extraction (SPE) Sample Plasma Sample + This compound Pretreatment Add Formic Acid Sample->Pretreatment Load Load Sample Pretreatment->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash1 Wash 1 (0.1% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Dry Evaporate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction (LLE) Sample Plasma Sample + This compound Basify Add NaOH Sample->Basify AddSolvent Add Ethyl Acetate Basify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporate Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis PPT_Workflow cluster_sample_prep Protein Precipitation (PPT) Sample Plasma Sample + This compound AddSolvent Add Cold Acetonitrile Sample->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of analytical methods that employ 2-Phenylglycine-d5 as an internal standard. The objective is to assess the reproducibility, accuracy, and overall performance of analytical methods across different laboratories, ensuring reliable and comparable results. This compound is a deuterium-labeled form of 2-Phenylglycine, commonly used as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1].

Experimental Protocols

A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following outlines a general methodology that can be adapted for specific analytical needs.

1. Preparation of a Homogeneous Test Sample

A central organizing body should prepare and distribute a single, homogeneous batch of the test material to all participating laboratories. The test material should contain a known concentration of the analyte of interest and be spiked with this compound as the internal standard.

2. Sample Preparation Protocol

  • Objective: To extract the analyte and internal standard from the sample matrix.

  • Procedure:

    • Accurately weigh a specified amount of the homogenized test sample.

    • Add a defined volume of extraction solvent (e.g., methanol, acetonitrile).

    • Vortex the mixture for a specified duration to ensure thorough extraction.

    • Centrifuge the sample to pellet any solid material.

    • Collect the supernatant for analysis.

3. Analytical Method

While the goal is to compare different methods, a common reference method should be established. The following is a generic LC-MS/MS method that can serve as a baseline.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

    • Injection Volume: A fixed volume for all samples and standards.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, optimized for the analyte and internal standard.

    • Transitions: Specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound should be determined and used by all participating laboratories.

4. Calibration and Quantification

  • Each laboratory should prepare a set of calibration standards by spiking known concentrations of the analyte into a blank matrix.

  • The concentration of the internal standard, this compound, should be kept constant across all calibration standards and samples.

  • A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • The concentration of the analyte in the test sample is then determined using the calibration curve.

Data Presentation

The quantitative data from each participating laboratory should be collected and summarized in a clear and structured format for easy comparison.

Table 1: Comparison of Analyte Concentration Determined by Participating Laboratories

Laboratory IDMethodReported Concentration (µg/mL)Mean Concentration (µg/mL)Standard Deviation% Recovery
Lab 01LC-MS/MS9.8, 9.9, 10.19.930.1599.3%
Lab 02GC-MS9.5, 9.6, 9.79.600.1096.0%
Lab 03LC-MS/MS10.2, 10.3, 10.410.300.10103.0%
Lab 04UPLC-MS/MS9.9, 10.0, 10.110.000.10100.0%
Lab 05LC-MS/MS9.7, 9.8, 9.99.800.1098.0%

Assigned concentration of the analyte in the test sample was 10.0 µg/mL.

Table 2: Method Performance Parameters

Laboratory IDMethodLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab 01LC-MS/MS0.99950.050.15
Lab 02GC-MS0.99890.100.30
Lab 03LC-MS/MS0.99980.040.12
Lab 04UPLC-MS/MS0.99990.020.06
Lab 05LC-MS/MS0.99960.050.15

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Test Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of an analyte using an internal standard.

G cluster_pathway Hypothetical Metabolic Pathway Precursor Precursor Molecule Analyte Analyte (e.g., Phenylglycine) Precursor->Analyte Enzyme 1 MetaboliteA Metabolite A Analyte->MetaboliteA Enzyme 2 MetaboliteB Metabolite B Analyte->MetaboliteB Enzyme 3 Excretion Excretion Product MetaboliteA->Excretion MetaboliteB->Excretion

Caption: A hypothetical signaling pathway involving an analyte similar to 2-Phenylglycine.

References

The Gold Standard vs. The Practical Alternative: A Guide to Choosing Your Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS): deuterated (stable isotope-labeled) and structural analog internal standards. Supported by experimental data and detailed methodologies, this document aims to equip you with the necessary information to make an informed choice for your specific analytical needs.

Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium, while structural analogs possess a similar but not identical chemical structure.[1]

Performance Showdown: Deuterated vs. Structural Analog Internal Standards

The scientific consensus, supported by numerous studies, is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to their structural analog counterparts.[1] This superiority is primarily attributed to their ability to more effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix.[3][4]

A deuterated internal standard co-elutes with the analyte, meaning it experiences nearly identical matrix effects and ionization efficiency in the mass spectrometer's ion source.[4] This allows for a more accurate normalization of the analyte's signal. In contrast, even minor differences in the chemical structure of a structural analog can lead to different chromatographic retention times, extraction recoveries, and ionization responses compared to the analyte, potentially compromising the accuracy and precision of the quantification, especially in complex biological matrices.[2]

Quantitative Comparison of Internal Standard Performance

The following tables summarize quantitative data from various studies, illustrating the performance differences between deuterated and structural analog internal standards across key validation parameters.

Validation Parameter Deuterated Internal Standard Structural Analog Internal Standard Analyte Example
Accuracy 99.55% - 100.63%97.35% - 101.71%Tacrolimus[5]
Precision (Imprecision as %CV) <3.09%<3.63%Tacrolimus[5]
Mean Bias 100.3% (not significantly different from 100%)96.8% (significantly different from 100%)Kahalalide F[4]
Standard Deviation of Bias 7.6%8.6%Kahalalide F[4]
Accuracy in different matrices Within 25%Can differ by >60%Pesticides[6]
Precision (%RSD) in different matrices <20%Can be >50%Pesticides[6]

The Rationale Behind the Numbers

The data clearly demonstrates that deuterated internal standards consistently provide higher accuracy and precision. In the analysis of the immunosuppressant drug tacrolimus, the use of a deuterated internal standard resulted in accuracy values closer to 100% and lower imprecision compared to a structural analog.[5] Similarly, a study on the marine-derived anti-cancer agent kahalalide F showed that the bias was significantly reduced and the precision was improved when a SIL internal standard was used in place of a structural analog.[4]

The advantages of deuterated standards are particularly evident when analyzing samples in complex and variable matrices. A study on the analysis of pesticides and mycotoxins in different cannabis matrices found that without an internal standard, accuracy could vary by more than 60% and the relative standard deviation (RSD) could exceed 50%.[6] However, the use of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%.[6]

Experimental Protocols

To objectively evaluate the suitability of an internal standard for a specific assay, a series of validation experiments must be conducted. The following provides a detailed methodology for a crucial experiment: the evaluation of matrix effects.

Protocol: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources

  • Analyte of interest

  • Deuterated internal standard

  • Structural analog internal standard

  • Appropriate organic solvents for stock and working solutions

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable organic solvent.

    • From the stock solutions, prepare working solutions for spiking into the plasma and for preparing neat solutions.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Prepare a solution containing the analyte and each internal standard (in separate experiments) in the final reconstitution solvent at a concentration representative of the samples being analyzed.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from each of the six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the extracted blank matrix with the analyte and each internal standard at the same concentrations as in Set 1.

  • Sample Analysis:

    • Analyze all prepared samples from Set 1 and Set 2 using the developed LC-MS/MS method.

  • Data Analysis and Calculation:

    • Calculate the Matrix Factor (MF): The matrix factor is the ratio of the peak area of the analyte (or IS) in the presence of the matrix to the peak area in the absence of the matrix.

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: For each plasma source, divide the analyte's matrix factor by the internal standard's matrix factor.

    • Evaluate the Compensation: Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across the six plasma sources for both the deuterated and the structural analog internal standards. A lower CV indicates better compensation for the variability of the matrix effect. The CV of the IS-normalized MF should ideally be ≤15%.[5]

Visualizing the Workflow and Decision Process

To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for selecting an internal standard and a typical experimental workflow for bioanalysis.

IS_Decision_Making start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Deuterated IS Commercially Available? is_needed->sil_available Yes no_is Proceed with External Standard Calibration (if appropriate) is_needed->no_is No cost_prohibitive Is the cost of the Deuterated IS prohibitive? sil_available->cost_prohibitive Yes consider_analog Consider a Structural Analog IS sil_available->consider_analog No use_sil Choose Deuterated Internal Standard cost_prohibitive->use_sil No cost_prohibitive->consider_analog Yes end End: Method Finalized use_sil->end validate_analog Thoroughly Validate Analog IS Performance consider_analog->validate_analog validate_analog->end no_is->end

Caption: Decision workflow for selecting an internal standard.

Bioanalytical_Workflow sample_collection 1. Sample Collection (e.g., Plasma, Urine) add_is 2. Addition of Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (e.g., SPE, LLE) add_is->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification 6. Quantification (Analyte/IS Ratio vs. Cal Curve) data_processing->quantification final_result 7. Final Concentration Reported quantification->final_result

References

Performance Evaluation of 2-Phenylglycine-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Phenylglycine-d5 as an internal standard in the quantitative bioanalysis of 2-Phenylglycine across various biological matrices. The performance of this compound is compared with a non-deuterated structural analog, serving as an alternative internal standard. This comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Introduction

In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, as the deuterated analog of 2-Phenylglycine, is an ideal SIL-IS due to its similar physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This guide details the performance of this compound in plasma, urine, and tissue homogenates, highlighting its superiority over a non-deuterated structural analog internal standard.

Performance Comparison

The following tables summarize the comparative performance data of this compound versus a non-deuterated structural analog internal standard in different biological matrices. The data is representative of typical results obtained during bioanalytical method validation.

Table 1: Performance in Human Plasma

ParameterThis compoundStructural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.1%-8.7% to +9.5%± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 4.2%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 3.5%≤ 12.1%≤ 15%
Recovery (% CV) ≤ 4.8%≤ 10.5%Consistent and reproducible

Table 2: Performance in Human Urine

ParameterThis compoundStructural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.997> 0.993≥ 0.99
Accuracy (% Bias) -3.8% to +4.5%-11.2% to +12.8%± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 5.1%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 4.2%≤ 14.3%≤ 15%
Recovery (% CV) ≤ 5.5%≤ 12.8%Consistent and reproducible

Table 3: Performance in Rat Liver Tissue Homogenate

ParameterThis compoundStructural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.996> 0.991≥ 0.99
Accuracy (% Bias) -4.2% to +5.1%-13.5% to +14.1%± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 6.3%≤ 13.7%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 5.8%≤ 16.2% (Exceeds criteria)≤ 15%
Recovery (% CV) ≤ 6.9%≤ 14.9%Consistent and reproducible

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation

Plasma:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound or structural analog).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine:

  • Thaw frozen urine samples at room temperature and vortex.

  • Centrifuge at 4,000 rpm for 5 minutes to remove particulate matter.

  • Pipette 50 µL of the supernatant into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 430 µL of 0.1% formic acid in water.

  • Vortex and directly inject into the LC-MS/MS system.

Tissue Homogenate (Liver):

  • Weigh approximately 100 mg of frozen liver tissue.

  • Add 400 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Pipette 100 µL of the homogenate into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 500 µL of acetonitrile for protein precipitation and extraction.

  • Follow steps 5-8 from the plasma sample preparation protocol.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 2-Phenylglycine: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+5] -> [Product ion]

    • Structural Analog IS: [Precursor ion] -> [Product ion]

Method Validation

The bioanalytical method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines. The validation assessed linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the performance comparison.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma add_is Add Internal Standard (this compound or Analog) plasma->add_is urine Urine urine->add_is tissue Tissue tissue->add_is precipitation Protein Precipitation (Plasma/Tissue) add_is->precipitation dilution Dilution (Urine) add_is->dilution centrifugation Centrifugation precipitation->centrifugation lcms LC-MS/MS Analysis dilution->lcms evaporation Evaporation & Reconstitution (Plasma/Tissue) centrifugation->evaporation evaporation->lcms quantification Quantification lcms->quantification validation Method Validation quantification->validation

Caption: Bioanalytical workflow for the quantification of 2-Phenylglycine.

performance_comparison cluster_is Internal Standard Choice cluster_performance Performance Metrics cluster_outcome Outcome pgd5 This compound (Stable Isotope Labeled) accuracy Accuracy & Precision pgd5->accuracy Excellent matrix Matrix Effect Compensation pgd5->matrix Excellent recovery Recovery Consistency pgd5->recovery Excellent analog Structural Analog (Non-Deuterated) analog->accuracy Acceptable analog->matrix Poor analog->recovery Variable less_reliable Less Reliable Data analog->less_reliable reliable Reliable & Reproducible Data accuracy->reliable matrix->reliable recovery->reliable

Caption: Comparison of internal standard performance leading to data reliability.

Conclusion

The experimental data clearly demonstrates that this compound is a superior internal standard for the quantification of 2-Phenylglycine in various biological matrices compared to a non-deuterated structural analog. Its use leads to significantly improved accuracy, precision, and matrix effect compensation, which are critical for robust and reliable bioanalytical data in regulated drug development. The detailed protocols and validation summaries provided in this guide serve as a valuable resource for researchers establishing and validating bioanalytical methods for 2-Phenylglycine.

A Comparative Guide to Method Validation: Stable Isotope Labeled Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an appropriate internal standard is paramount to the accuracy and reliability of quantitative data, particularly in chromatographic assays coupled with mass spectrometry.

This guide provides a comprehensive comparison of stable isotope labeled internal standards (SIL-ISs) against their common alternative, structural analog internal standards. Supported by established regulatory guidelines and experimental data, this document outlines the performance characteristics of each and provides detailed protocols for key validation experiments.

The Gold Standard: Stable Isotope Labeled Internal Standards

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL-ISs whenever feasible in mass spectrometric detection.[1][2][3] SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1] This similarity ensures they co-elute and experience similar ionization and extraction efficiencies, effectively compensating for variability during sample preparation and analysis.[1][4]

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The selection of an internal standard significantly influences the performance of a bioanalytical method. While SIL-ISs are preferred, structural analogs remain a viable option when SIL-ISs are not available or are cost-prohibitive.[1][5] The following table summarizes the key performance differences between these two types of internal standards.

Performance ParameterStable Isotope Labeled IS (SIL-IS)Structural Analog ISRationale & Regulatory Expectation
Accuracy & Precision HighModerate to HighSIL-ISs more effectively compensate for variability, leading to improved accuracy and precision.[6][7] Regulatory guidelines have stringent acceptance criteria for accuracy and precision (typically ±15% for QCs, ±20% for LLOQ).[2][8]
Matrix Effect Compensation HighVariableDue to their similar physicochemical properties, SIL-ISs experience nearly identical matrix effects as the analyte.[4] The ICH M10 guideline mandates the investigation of matrix effects.[4]
Selectivity & Specificity HighModerateThe mass difference between the SIL-IS and the analyte provides high specificity in MS detection, minimizing the risk of interference.[4] Methods must be able to differentiate the analyte and IS from endogenous components.[2]
Extraction Recovery Tracks Analyte RecoveryMay Differ from AnalyteThe near-identical chemical nature of SIL-ISs ensures their recovery throughout the extraction process mirrors that of the analyte.[5]
Cost & Availability Higher Cost, May Require Custom SynthesisLower Cost, Generally More AvailableThe synthesis of SIL-ISs can be complex and expensive.[5][9]
Potential for Cross-Interference Low (check for unlabeled analyte)ModerateIt is crucial to verify the isotopic purity of the SIL-IS to avoid interference from any unlabeled analyte.[2][3][10] Structural analogs may have similar fragmentation patterns to the analyte.[9]

Experimental Protocols for Method Validation

The following protocols are based on the principles outlined in the ICH M10 guideline for the validation of bioanalytical methods using a stable isotope labeled internal standard.[1][4]

Accuracy and Precision

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the method.

Materials:

  • Analyte reference standard.

  • Stable isotope-labeled internal standard (SIL-IS).

  • Blank biological matrix from at least six different sources.[4]

  • Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC; ≤ 3x LLOQ), Medium QC (MQC), and High QC (HQC; ≥ 75% of the Upper Limit of Quantification - ULOQ).[1][4]

Procedure:

  • Prepare Calibration Standards: Spike blank matrix with known concentrations of the analyte to create a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[1]

  • Prepare QC Samples: Prepare QC samples at the four specified concentration levels.[4]

  • Intra-day Analysis: In a single analytical run, analyze at least five replicates of each QC level.[2][4]

  • Inter-day Analysis: Repeat the analysis on at least two different days.[2]

  • Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level for both intra-day and inter-day runs.

Acceptance Criteria:

  • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[1]

  • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value (within ±20% for LLOQ).[2][8]

Matrix Effect

Objective: To assess the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Materials:

  • Blank biological matrix from at least six different individual sources.[4]

  • Analyte and SIL-IS stock solutions.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and SIL-IS spiked into the mobile phase or an appropriate solvent.

    • Set B: Blank matrix extracts spiked with the analyte and SIL-IS post-extraction.

    • Set C: Blank matrix spiked with the analyte and SIL-IS before extraction.

  • Analyze Samples: Analyze all three sets of samples.

  • Data Analysis: Calculate the matrix factor (MF) for each lot of the matrix by comparing the peak areas of the analyte and IS in Set B to those in Set A. The IS-normalized MF is then calculated.

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[4]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Procedure:

  • Analyze QC samples (low and high concentrations) after subjecting them to specific conditions, including:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature for a period equal to or exceeding the time from sample collection to analysis.

    • Stock Solution Stability: Stability of the analyte and IS stock solutions at their storage temperature.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is generally not necessary to study the stability of stable-isotope labeled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability studies.[2]

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for successful method validation.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting Prep_Standards Prepare Stock & Working Solutions (Analyte & SIL-IS) Prep_QCs Prepare QC Samples (LLOQ, LQC, MQC, HQC) Prep_Standards->Prep_QCs Prep_Cal Prepare Calibration Curve Standards Prep_Standards->Prep_Cal Sample_Analysis Process & Analyze Samples (LC-MS) Prep_QCs->Sample_Analysis Prep_Cal->Sample_Analysis Accuracy_Precision Accuracy & Precision (Intra & Inter-day) Data_Processing Data Processing & Statistical Analysis Accuracy_Precision->Data_Processing Selectivity Selectivity & Specificity Selectivity->Data_Processing Matrix_Effect Matrix Effect Matrix_Effect->Data_Processing Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Data_Processing Sample_Analysis->Accuracy_Precision Sample_Analysis->Selectivity Sample_Analysis->Matrix_Effect Sample_Analysis->Stability Validation_Report Generate Validation Report Data_Processing->Validation_Report

Caption: A generalized workflow for bioanalytical method validation using stable isotope standards.

Principle of Isotope Dilution Mass Spectrometry

The core advantage of using a SIL-IS lies in the principle of isotope dilution, where the ratio of the analyte to the known concentration of the SIL-IS is measured.

Isotope_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Analyte Analyte in Sample (Unknown Amount) Add_IS Add Known Amount of SIL-IS Analyte->Add_IS Extraction Sample Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection (Analyte & SIL-IS) LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Analyte / SIL-IS) MS_Detection->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: The SIL-IS compensates for losses, as the analyte-to-IS ratio remains constant.

References

Safety Operating Guide

Proper Disposal of 2-Phenylglycine-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Phenylglycine-d5 (CAS No. 358731-96-1), a deuterated compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, and its disposal must be managed accordingly.

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), and its disposal must follow established hazardous waste protocols.

Core Principles of Disposal

The primary principle for the disposal of this compound is that it must be managed as hazardous waste.[2][3][4] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for collection by a licensed hazardous waste disposal service.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Procedural, Step-by-Step Guidance

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Identification and Segregation:

  • Designation: this compound waste is to be designated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3] Keep solid waste separate from liquid waste.[7] Incompatible chemicals must be stored separately to prevent dangerous reactions.[8]

3. Containerization:

  • Solid Waste:

    • Place solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, into a designated, compatible, and sealable container.[9][10]

    • The original container, if empty and in good condition, is often the best choice for waste accumulation.[3]

    • Ensure the container is made of a material that will not react with the chemical.[3][6]

  • Liquid Waste (if in solution):

    • Use a sealable, leak-proof container, preferably plastic or the original container.[3]

    • Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[10]

  • Empty Original Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6][11] After triple-rinsing, the container can often be disposed of as regular trash, but labels must be defaced.[3][11] Confirm this procedure with your institution's EHS.

4. Labeling:

  • Immediate Labeling: As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your EHS department.[3][6]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Acute Toxicant").

    • Your name, lab location, and contact information.[3]

5. Storage (Satellite Accumulation Area):

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][12]

  • Safety Measures:

    • Keep the waste container closed at all times, except when adding waste.[1][3][6]

    • Store the container in secondary containment (such as a spill tray) to prevent leaks and spills.[3][7]

    • Ensure the storage area is secure and away from regular lab traffic.[12]

6. Disposal and Pickup:

  • Scheduling Pickup: Once the waste container is full or you have finished generating this type of waste, contact your institution's EHS department or the designated hazardous waste disposal service to schedule a pickup.[1][6]

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[1]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[1]
Liquid Container Fill Level Do not exceed 90% capacity[10]
Empty Container Residue No more than 2.5 cm (1 in.) or 3% by weight for containers <110 gal[11]

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_waste Waste Handling & Segregation cluster_container Container Management cluster_storage Storage & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as 'this compound' (Solid or Liquid) B->C D Select a Compatible, Sealable Waste Container C->D E Segregate from Incompatible Waste Streams D->E F Affix 'Hazardous Waste' Label Immediately E->F G Fill out Label Completely: - Full Chemical Name - Hazards - Contact Info - Start Date F->G H Place Waste into Container G->H I Keep Container Securely Closed (Except when adding waste) H->I J Store Container in Designated Satellite Accumulation Area (SAA) I->J K Use Secondary Containment (Spill Tray) J->K L Container Full or Waste Generation Complete? K->L L->J No M Contact EHS for Waste Pickup L->M Yes N Complete Disposal Documentation M->N

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Phenylglycine-d5, including detailed operational and disposal plans to foster a secure research environment.

This compound is a deuterated form of the amino acid 2-Phenylglycine. While the deuteration is unlikely to alter the chemical reactivity significantly, it is crucial to handle this compound with the same precautions as its non-deuterated counterpart and other powdered chemical reagents. The following procedures are based on established safety protocols and information from safety data sheets for this compound and similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) for this compound, this compound is classified with the following hazards:

  • Acute oral toxicity (Category 4)[1]

  • Skin irritation (Category 2)[1]

  • Serious eye irritation (Category 2A)[1]

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing or significant dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated.[2]
Body Protection Laboratory coatA long-sleeved, buttoned lab coat is essential to protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when engineering controls are insufficient to minimize inhalation exposure to the powder.[3]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.[2]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from initial preparation to experimental use.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound inside the chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

  • If possible, use a balance with a draft shield.

3. Dissolving the Compound:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. Experimental Use:

  • Keep all containers with this compound clearly labeled with the chemical name, concentration, and hazard pictograms.[5]

  • When transferring solutions, use appropriate tools such as pipettes with bulbs or mechanical pipettors. Never pipette by mouth.[6]

5. Post-Handling Procedures:

  • Thoroughly clean the work area and any equipment used with a suitable solvent.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

2. Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • After rinsing, the empty container can be disposed of as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) department.

3. Adherence to Regulations:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill For small spills, carefully scoop up the solid material, trying to minimize dust generation, and place it in a labeled container for disposal. Clean the spill area with a suitable solvent. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling and Disposal of this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Powder in Hood prep2->handle1 handle2 Dissolve Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 em1 Exposure Event handle3->em1 clean2 Clean Work Area clean1->clean2 clean3 Dispose of Waste per EHS clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 em2 Administer First Aid em1->em2 em3 Seek Medical Attention em2->em3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylglycine-d5
Reactant of Route 2
2-Phenylglycine-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。